Pcsk9-IN-13
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H33N5O2 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-[3-[[(3S)-3-aminopiperidin-1-yl]methyl]-5-(4-methylimidazol-1-yl)phenyl]-4-methyl-3-phenoxybenzamide |
InChI |
InChI=1S/C30H33N5O2/c1-21-10-11-24(15-29(21)37-28-8-4-3-5-9-28)30(36)33-26-13-23(18-34-12-6-7-25(31)19-34)14-27(16-26)35-17-22(2)32-20-35/h3-5,8-11,13-17,20,25H,6-7,12,18-19,31H2,1-2H3,(H,33,36)/t25-/m0/s1 |
InChI Key |
SUNSLACFIOGRFF-VWLOTQADSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)CN3CCC[C@@H](C3)N)N4C=C(N=C4)C)OC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)CN3CCCC(C3)N)N4C=C(N=C4)C)OC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Pcsk9-IN-13: A Technical Guide to its Mechanism of Action in Preventing LDLR Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Pcsk9-IN-13, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By antagonizing the binding of PCSK9 to the Low-Density Lipoprotein Receptor (LDLR), this compound prevents the subsequent degradation of the receptor, leading to increased clearance of LDL cholesterol from the bloodstream. This document details the underlying signaling pathways, quantitative efficacy data, and the experimental protocols used to characterize this class of inhibitors.
Core Mechanism of Action: Inhibition of the PCSK9-LDLR Interaction
PCSK9 is a secreted serine protease that plays a critical role in regulating plasma LDL cholesterol levels.[1] It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[2] This binding prevents the recycling of the LDLR back to the cell surface after endocytosis, instead targeting the PCSK9-LDLR complex for degradation within the lysosome.[3] Fewer LDLRs on the cell surface result in reduced clearance of LDL cholesterol from the circulation, leading to elevated plasma LDL levels.[4]
This compound, also known as compound 3f, is a potent small molecule inhibitor that directly competes with the LDLR for binding to PCSK9.[5] By occupying a cryptic binding groove on PCSK9, this compound allosterically inhibits the PCSK9-LDLR interaction.[5][6] This preventative action allows the LDLR to dissociate from its ligand (LDL cholesterol) in the acidic environment of the endosome and recycle back to the cell surface, ready to bind and internalize more LDL particles. The net effect is an increase in the number of functional LDLRs on hepatocytes and a subsequent reduction in plasma LDL cholesterol.
Signaling Pathway of PCSK9-Mediated LDLR Degradation and Inhibition by this compound
Quantitative Data Summary
The efficacy of this compound and its analogs has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Potency of this compound and Analogs
| Compound | Assay Type | Target Interaction | IC50 (nM) | Reference |
| This compound (compound 3f) | Biochemical Binding Assay | PCSK9-LDLR | 537 | [5] |
| NYX-PCSK9i (analog of 3f) | Biochemical Binding Assay | PCSK9-LDLR | 323 | [7] |
IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy of this compound and Analogs in Murine Models
| Compound | Animal Model | Dose | Administration | % Total Cholesterol Reduction | Reference |
| This compound (compound 3f) | C57BL/6 Mice | 16.4 mg/kg/day | Subcutaneous (14 days) | ~10% | [5] |
| NYX-PCSK9i | APOE*3-Leiden.CETP Mice | Up to 50 mg/kg/day | Oral | Up to 57% | [7][8] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize small molecule inhibitors of the PCSK9-LDLR interaction, such as this compound.
In Vitro PCSK9-LDLR Binding Assay
This assay is designed to quantify the ability of a test compound to inhibit the direct protein-protein interaction between PCSK9 and the LDLR.[9]
Objective: To determine the IC50 value of a test compound for the PCSK9-LDLR interaction.
Materials:
-
Recombinant human PCSK9 protein
-
Recombinant human LDLR ectodomain (containing the EGF-A domain)
-
96-well microplate
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Detection antibody (e.g., anti-His-tag antibody conjugated to HRP if PCSK9 is His-tagged)
-
Chemiluminescent or colorimetric substrate (e.g., TMB)
-
Plate reader
Protocol:
-
Coating: Coat a 96-well plate with the recombinant LDLR ectodomain overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound protein.
-
Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Compound Incubation: Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
Binding Reaction: In a separate plate or tubes, pre-incubate a fixed concentration of recombinant PCSK9 with the various concentrations of the test compound for 1 hour at room temperature.
-
Transfer to Coated Plate: Transfer the PCSK9-compound mixtures to the LDLR-coated plate and incubate for 1-2 hours at room temperature to allow for binding.
-
Washing: Wash the plate to remove unbound PCSK9 and the test compound.
-
Detection: Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove the unbound detection antibody.
-
Signal Generation: Add the appropriate substrate and incubate until a signal develops.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Cell-Based LDL Uptake Assay
This assay measures the functional consequence of inhibiting the PCSK9-LDLR interaction, which is the restoration of LDL uptake by hepatocytes.[10]
Objective: To assess the ability of a test compound to rescue PCSK9-mediated reduction in LDL uptake in a cellular context.
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Cell culture medium
-
Recombinant human PCSK9 protein
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Test compound (this compound)
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treatment: Treat the cells with a mixture of recombinant PCSK9 and varying concentrations of the test compound for a period of time (e.g., 4-6 hours). Include control wells with no PCSK9, PCSK9 alone, and vehicle control.
-
LDL Incubation: Add fluorescently labeled LDL to the cell culture medium and incubate for a further 2-4 hours to allow for uptake.
-
Washing: Wash the cells thoroughly with PBS to remove any non-internalized fluorescent LDL.
-
Fixation (Optional): Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for imaging.
-
Quantification:
-
Microscopy: Capture fluorescent images of the cells and quantify the intracellular fluorescence intensity.
-
Plate Reader: Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader.
-
-
Data Analysis: Normalize the fluorescence signal to the number of cells (e.g., by using a DNA-binding dye like DAPI for microscopy or a protein assay for lysates). Compare the LDL uptake in the presence of the inhibitor to the controls to determine the extent of rescue.
In Vivo Cholesterol-Lowering Study in Mice
This experiment evaluates the efficacy of the test compound in reducing plasma cholesterol levels in a living organism.[7]
Objective: To determine the in vivo efficacy of a test compound in a murine model of hypercholesterolemia.
Materials:
-
Wild-type or hypercholesterolemic mouse model (e.g., C57BL/6 or APOE*3-Leiden.CETP)
-
Test compound (this compound) formulated for the desired route of administration (e.g., subcutaneous injection or oral gavage)
-
Vehicle control
-
Blood collection supplies
-
Equipment for plasma isolation (centrifuge)
-
Cholesterol quantification assay kit
Protocol:
-
Acclimatization: Acclimatize the mice to the housing conditions for at least one week.
-
Baseline Measurement: Collect a baseline blood sample from each mouse to determine the initial plasma cholesterol levels.
-
Grouping: Randomly assign the mice to different treatment groups (e.g., vehicle control, different doses of the test compound).
-
Dosing: Administer the test compound or vehicle to the mice daily (or as per the desired dosing regimen) for the duration of the study (e.g., 14 days).
-
Blood Collection: Collect blood samples at specified time points during and at the end of the study.
-
Plasma Isolation: Process the blood samples to isolate plasma.
-
Cholesterol Measurement: Measure the total plasma cholesterol levels using a commercially available cholesterol quantification kit.
-
Data Analysis: Calculate the percentage change in plasma cholesterol from baseline for each treatment group and compare it to the vehicle control group to determine the statistical significance of the cholesterol-lowering effect.
Conclusion
This compound represents a promising class of small molecule inhibitors that effectively target the PCSK9-LDLR interaction. By preventing PCSK9-mediated degradation of the LDLR, these compounds increase the capacity of the liver to clear LDL cholesterol from the circulation. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of such inhibitors, from initial in vitro screening to in vivo proof-of-concept. Further development of orally bioavailable small molecule PCSK9 inhibitors holds significant potential for the management of hypercholesterolemia and the reduction of cardiovascular disease risk.
References
- 1. US9682085B2 - Anti-proprotein convertase subtilisin kexin type 9 (anti-PCSK9) compounds and methods of using the same in the treatment and/or prevention of cardiovascular diseases - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of PCSK9 inhibitors: A tale of creativity and multifaceted translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Antibody-mediated disruption of the interaction between PCSK9 and the low-density lipoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Pcsk9-IN-13: A Small Molecule Inhibitor of PCSK9
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal therapeutic target for managing hypercholesterolemia. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol (LDL-C) from the bloodstream, a key factor in the pathogenesis of atherosclerotic cardiovascular disease. While monoclonal antibodies targeting PCSK9 have demonstrated significant efficacy, the quest for orally bioavailable small molecule inhibitors remains a key focus in cardiovascular drug discovery. This technical guide details the discovery and development of Pcsk9-IN-13, a potent small molecule inhibitor of the PCSK9-LDLR interaction. We will delve into its medicinal chemistry origins, mechanism of action, key quantitative data, and the detailed experimental protocols used for its evaluation.
Introduction to PCSK9 and Its Role in Cholesterol Homeostasis
The liver is the primary organ responsible for regulating circulating LDL-C levels through the expression of LDLR on the surface of hepatocytes. These receptors bind to LDL particles and internalize them for lysosomal degradation, thereby clearing cholesterol from the blood. The lifecycle of the LDLR is a dynamic process involving synthesis, transport to the cell surface, endocytosis, and recycling back to the surface for further LDL-C uptake.
PCSK9 is a serine protease that acts as a key negative regulator of this process.[1][2] Synthesized and secreted primarily by hepatocytes, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface.[2] This binding event disrupts the normal recycling pathway of the LDLR. Instead of dissociating from its LDL cargo in the acidic environment of the endosome and returning to the cell surface, the PCSK9-LDLR complex is targeted for degradation in the lysosome.[1] This PCSK9-mediated degradation reduces the number of available LDLRs on hepatocytes, leading to decreased LDL-C clearance and consequently, elevated plasma LDL-C levels.
The critical role of PCSK9 in cholesterol metabolism was first highlighted by the discovery of gain-of-function mutations in the PCSK9 gene, which cause autosomal dominant hypercholesterolemia. Conversely, individuals with loss-of-function mutations in PCSK9 exhibit lifelong low levels of LDL-C and a significantly reduced risk of coronary artery disease. These genetic findings provided strong validation for PCSK9 as a therapeutic target.
Discovery and Medicinal Chemistry of this compound
This compound (also known as compound 3f) is an imidazole-based peptidomimetic that emerged from a computationally driven drug discovery campaign aimed at identifying small molecules that could disrupt the protein-protein interaction between PCSK9 and the LDLR. The development of this class of inhibitors represents a significant step towards an orally administered alternative to the injectable monoclonal antibody therapies.
Lead Identification and Optimization
The initial design strategy was inspired by the structure of the LDLR's EGF-A domain at the PCSK9 binding interface. Researchers hypothesized that minimalist peptidomimetic structures, specifically polyimidazoles, could mimic key interactions and inhibit the PCSK9-LDLR complex formation. This led to the identification of an initial template compound.
Through advanced computational modeling and structure-based design, a series of poly-imidazole analogs were designed and synthesized to optimize their binding affinity for PCSK9. This optimization process led to the identification of a triimidazole derivative, RIm13 , which demonstrated significantly improved inhibitory activity compared to the initial template. This compound (compound 3f) is a closely related analog from this series.
Synthesis Strategy
The synthesis of this compound and its analogs relies on the van Leusen three-component reaction (vL-3CR) .[3][4][5] This versatile reaction allows for the efficient construction of the imidazole scaffold from an aldimine and tosylmethyl isocyanide (TosMIC). The aldimine is typically generated in situ from the condensation of an aldehyde and a primary amine. This multicomponent approach is highly convergent and allows for rapid diversification of the imidazole core, facilitating structure-activity relationship (SAR) studies.
Development of an Orally Bioavailable Analog: NYX-PCSK9i
Further medicinal chemistry efforts focused on improving the pharmacokinetic properties of the initial series, particularly oral bioavailability. This led to the development of NYX-PCSK9i , an orally bioavailable analog of this compound (compound 3f).[6][7] NYX-PCSK9i retains the core pharmacophore responsible for PCSK9 inhibition while incorporating structural modifications that enhance its drug-like properties. The IUPAC name for NYX-PCSK9i is (3-{[(S)-3-Amino-1-piperidyl]methyl-5-(4-methyl-1H imidazole-1-yl)phenylamino)(4-phenyl-2-pyridyl)formaldehyde.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 3f) and its orally bioavailable analog, NYX-PCSK9i.
Table 1: In Vitro Activity of this compound and Analogs
| Compound | Target | Assay | IC50 | Reference(s) |
| This compound (compound 3f) | PCSK9-LDLR Interaction | Biochemical Binding Assay | 537 nM | [8] |
| RIm13 | PCSK9-LDLR Interaction | Biochemical Binding Assay | 1.6 µM | [9] |
| NYX-PCSK9i | PCSK9-LDLR Interaction | Biochemical Binding Assay | 323 nM | [6][10] |
Table 2: In Vitro and In Vivo Efficacy of this compound (compound 3f)
| Parameter | Experimental System | Treatment | Result | Reference(s) |
| LDL Uptake | HepG2 hepatocytes | 0.1 µM | Dose-dependent restoration of LDL uptake | [8] |
| 1 µM | Dose-dependent restoration of LDL uptake | [8] | ||
| Total Cholesterol | Male C57BL/6 mice | 3.28 mg/kg/day (s.c.) for 14 days | No significant reduction | [8] |
| 16.4 mg/kg/day (s.c.) for 14 days | ~10% reduction | [8] |
Table 3: In Vivo Efficacy of NYX-PCSK9i in a Hyperlipidemic Mouse Model (APOE*3-Leiden.CETP)
| Treatment | Dosage | Duration | Change in Total Cholesterol | Reference(s) |
| NYX-PCSK9i (monotherapy) | 30 mg/kg (oral, BID) | 35 days | Dose-dependent decrease | [11] |
| 50 mg/kg (oral, BID) | 35 days | Up to 57% reduction | [11] | |
| NYX-PCSK9i + Atorvastatin | 50 mg/kg (oral, BID) | 35 days | Additive effect | [11] |
Table 4: Pharmacokinetic Properties of NYX-PCSK9i in C57BL/6 Mice
| Parameter | Route of Administration | Value | Reference(s) |
| Oral Bioavailability | Oral vs. IV | 40% | [6] |
| Cmax (Maximum Concentration) | 50 mg/kg (oral) | Not explicitly stated | [6] |
| Tmax (Time to Cmax) | 50 mg/kg (oral) | Not explicitly stated | [6] |
| Half-life (t1/2) | 50 mg/kg (oral) | Not explicitly stated | [6] |
| AUC (Area Under the Curve) | 50 mg/kg (oral) | ~8100 h*ng/mL | [6] |
Experimental Protocols
Synthesis of Imidazole-Based PCSK9 Inhibitors via van Leusen Three-Component Reaction
Principle: This reaction involves the base-mediated cycloaddition of a tosylmethyl isocyanide (TosMIC) to an aldimine, followed by elimination of p-toluenesulfinic acid to form the imidazole ring.
General Procedure:
-
Aldimine Formation (in situ): An appropriate aldehyde and a primary amine are stirred in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) at room temperature for approximately 30-60 minutes to form the corresponding aldimine.
-
Cycloaddition: Tosylmethyl isocyanide (TosMIC) is added to the reaction mixture.
-
Base Addition: A base, such as potassium carbonate (K2CO3) or sodium cyanide (NaCN), is added to catalyze the cycloaddition and subsequent elimination.
-
Reaction: The mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired imidazole derivative.
In Vitro PCSK9-LDLR Binding Assay
Principle: This is a solid-phase binding assay, typically in an ELISA format, to quantify the inhibition of the PCSK9-LDLR interaction by a test compound.
Protocol:
-
Plate Coating: A 96-well microplate is coated with the recombinant EGF-A domain of the LDLR and incubated overnight at 4°C. The plate is then washed and blocked to prevent non-specific binding.
-
Compound Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with recombinant, typically His-tagged, PCSK9 protein for 1 hour at room temperature to allow for binding.
-
Binding Reaction: The PCSK9-compound mixture is added to the LDLR-coated wells and incubated for 1-2 hours at room temperature to allow the unbound PCSK9 to bind to the immobilized LDLR.
-
Washing: The plate is washed to remove unbound PCSK9 and the test compound.
-
Detection: A primary antibody that specifically recognizes the tag on the PCSK9 protein (e.g., an anti-His antibody) is added to the wells, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: A chromogenic HRP substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
Data Analysis: The absorbance is read at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to a control with no inhibitor, and the IC50 value is determined from the dose-response curve.
HepG2 Cell LDL Uptake Assay
Principle: This cell-based assay measures the ability of a test compound to reverse the PCSK9-mediated reduction of LDL uptake in human hepatoma (HepG2) cells.
Protocol:
-
Cell Culture and Seeding: HepG2 cells are cultured in a suitable medium and seeded into 96-well plates.
-
Cholesterol Starvation: To upregulate LDLR expression, the cells are starved of cholesterol by incubating them in a serum-free or lipoprotein-deficient serum-containing medium for 18-24 hours.
-
Treatment: The cells are treated with a fixed concentration of recombinant PCSK9 in the presence of varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-4 hours).
-
LDL Uptake: Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL) is added to the wells, and the cells are incubated for 2-4 hours at 37°C to allow for LDL internalization.
-
Washing and Fixation: The cells are washed to remove non-internalized LDL and then fixed with paraformaldehyde. Cell nuclei can be counterstained with DAPI or Hoechst.
-
Quantification: The amount of internalized fluorescent LDL is quantified using a fluorescence microplate reader or by high-content imaging.
-
Data Analysis: The fluorescence intensity is normalized to cell number (e.g., by nuclear staining intensity or protein concentration). The results are expressed as a percentage of LDL uptake relative to control cells (no PCSK9 treatment), and the ability of the compound to restore LDL uptake is determined.
Mechanism of Action and Signaling Pathway
This compound and its analogs function by directly binding to circulating PCSK9, thereby preventing it from interacting with the LDLR on the surface of hepatocytes. This inhibition of the PCSK9-LDLR protein-protein interaction allows the LDLR to evade lysosomal degradation and recycle back to the cell surface. The increased number of functional LDLRs on the hepatocyte membrane enhances the clearance of LDL-C from the bloodstream, leading to lower plasma LDL-C levels.
Figure 1. Mechanism of action of this compound in the PCSK9 signaling pathway.
Experimental and Logical Workflows
The evaluation of a novel PCSK9 inhibitor like this compound follows a structured workflow, from initial screening to in vivo efficacy studies.
Figure 2. A typical experimental workflow for the evaluation of a small molecule PCSK9 inhibitor.
Conclusion
This compound and its orally bioavailable analog, NYX-PCSK9i, represent a promising class of small molecule inhibitors that effectively target the PCSK9-LDLR interaction. The discovery of these compounds, guided by computational chemistry and enabled by efficient synthetic strategies, has provided valuable tool compounds and potential clinical candidates for the oral treatment of hypercholesterolemia. The data presented in this guide demonstrate their potent in vitro activity, their ability to restore LDL uptake in a cellular context, and significant in vivo efficacy in reducing plasma cholesterol levels. Further development and clinical evaluation of this class of inhibitors are warranted to establish their therapeutic potential in managing cardiovascular disease.
References
- 1. PCSK9 - Wikipedia [en.wikipedia.org]
- 2. Molecular and cellular function of the proprotein convertase subtilisin/kexin type 9 (PCSK9) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NYX-PCSK9i | PCSK9 inhibitor | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Small Molecule PCSK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a critical target for the management of hypercholesterolemia. By binding to the low-density lipoprotein receptor (LDLR), PCSK9 facilitates its degradation, leading to reduced clearance of LDL-cholesterol (LDL-C) from the bloodstream.[1][2][3] While monoclonal antibodies that inhibit the PCSK9-LDLR interaction are clinically available, the development of orally bioavailable small molecule inhibitors remains a key objective to provide a more convenient and cost-effective therapeutic option.[2][3][4] This guide provides a technical overview of the structure-activity relationship (SAR) studies for a representative series of small molecule PCSK9 inhibitors, detailing the experimental protocols used to characterize them and the underlying biological pathways.
Structure-Activity Relationship (SAR) Data
The development of potent small molecule inhibitors of the PCSK9-LDLR interaction is challenging due to the large, flat, and featureless nature of the protein-protein interaction (PPI) surface.[2][5] However, medicinal chemistry campaigns have identified novel scaffolds that can effectively disrupt this interaction. The following data represents a hypothetical, yet illustrative, SAR study around a central xanthine scaffold, building upon published findings that identify such compounds as transcriptional inhibitors of PCSK9.[6]
Table 1: SAR of C8 Substitutions on the Xanthine Core
| Compound ID | R1 Group (C8-Position) | PCSK9-LDLR Binding IC50 (µM) | HepG2 LDL-C Uptake EC50 (µM) | Cytotoxicity (CC50, µM) |
| 1a | -H | > 50 | > 50 | > 100 |
| 1b | -Phenyl | 15.2 ± 2.1 | 25.8 ± 3.4 | > 100 |
| 1c | 4-Chlorophenyl | 7.6 ± 0.9 | 12.1 ± 1.5 | 85.3 |
| 1d | 4-Fluorophenyl | 8.1 ± 1.1 | 14.5 ± 2.0 | 92.1 |
| 1e | 4-Methoxyphenyl | 22.5 ± 3.5 | 35.2 ± 4.1 | > 100 |
| 1f | 3-Chlorophenyl | 9.8 ± 1.3 | 18.9 ± 2.5 | 78.6 |
Data is hypothetical and for illustrative purposes.
Table 2: SAR of N7 Substitutions on the Optimized Xanthine Core (R1 = 4-Chlorophenyl)
| Compound ID | R2 Group (N7-Position) | PCSK9-LDLR Binding IC50 (µM) | HepG2 LDL-C Uptake EC50 (µM) | Cytotoxicity (CC50, µM) |
| 2a | -H | 7.6 ± 0.9 | 12.1 ± 1.5 | 85.3 |
| 2b | -Methyl | 5.2 ± 0.6 | 9.8 ± 1.2 | 89.5 |
| 2c | -Ethyl | 6.8 ± 0.8 | 11.5 ± 1.4 | > 100 |
| 2d | -Cyclopropyl | 3.1 ± 0.4 | 5.5 ± 0.7 | 95.2 |
| 2e | -Benzyl | 10.4 ± 1.5 | 19.3 ± 2.8 | 65.7 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
The characterization of small molecule PCSK9 inhibitors involves a cascade of biochemical and cell-based assays to determine their potency, mechanism of action, and cellular efficacy.
1. PCSK9-LDLR In Vitro Binding Assay
-
Principle: This assay quantifies the ability of a test compound to disrupt the interaction between recombinant PCSK9 and the EGF-A domain of LDLR. A common format is a competitive enzyme-linked immunosorbent assay (ELISA).[7]
-
Methodology:
-
A 96-well microplate is coated with recombinant human LDLR-EGF-A domain.
-
Wells are blocked with a suitable blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.
-
A fixed concentration of biotinylated recombinant human PCSK9 is pre-incubated with serial dilutions of the test compound for 30 minutes at room temperature.
-
The PCSK9-compound mixture is added to the LDLR-coated plate and incubated for 2 hours.
-
The plate is washed to remove unbound PCSK9.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 1 hour.
-
After a final wash, a substrate solution (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
The absorbance is read at 450 nm. The signal is inversely proportional to the inhibitory activity of the compound.
-
IC50 values are calculated using a four-parameter logistic curve fit.
-
2. HepG2 Cell-Based LDL-C Uptake Assay
-
Principle: This functional assay measures the ability of a compound to enhance the uptake of fluorescently labeled LDL-C by liver cells, which is a direct consequence of increased LDLR availability on the cell surface.[5][7][8]
-
Methodology:
-
Human hepatoma (HepG2) cells are seeded in a 96-well, black, clear-bottom plate and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the test compound and incubated for 24 hours. This allows the compound to exert its effect on the PCSK9 pathway, leading to changes in LDLR expression.
-
A solution containing fluorescently labeled LDL (e.g., DiI-LDL) is added to each well, and the cells are incubated for 4 hours at 37°C.
-
The media is removed, and the cells are washed with PBS to remove any unbound DiI-LDL.
-
Cellular fluorescence is measured using a plate reader (e.g., excitation/emission at 554/571 nm for DiI).
-
EC50 values, the concentration at which 50% of the maximal LDL-C uptake is restored, are determined from dose-response curves.
-
3. LDLR Protein Expression by Western Blot
-
Principle: To confirm the mechanism of action, this assay directly measures the levels of LDLR protein in cells treated with the inhibitor.
-
Methodology:
-
HepG2 cells are treated with the test compound for 24-48 hours.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is quantified using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the LDLR. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.
-
Mandatory Visualizations
Caption: PCSK9 signaling pathway and the mechanism of small molecule inhibition.
Caption: Logical workflow of a typical SAR study for PCSK9 inhibitors.
References
- 1. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecules as inhibitors of PCSK9: Current status and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of Pcsk9-IN-13 to PCSK9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of Pcsk9-IN-13, a potent inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The document details the binding characteristics, experimental methodologies for its determination, and the relevant biological pathways.
Core Finding: this compound Binding Affinity
This compound is a small molecule inhibitor that effectively antagonizes the binding of PCSK9 to the Low-Density Lipoprotein Receptor (LDLR). The key quantitative measure of its in vitro potency is its half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | PCSK9-LDLR Interaction | In Vitro Binding Assay | 537[1] |
This IC50 value indicates that this compound disrupts the formation of the PCSK9-LDLR complex at a nanomolar concentration, highlighting its potential as a therapeutic agent for managing cholesterol levels.
Mechanism of Action
PCSK9 is a crucial regulator of cholesterol homeostasis.[2][3] By binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes, PCSK9 promotes the degradation of the LDLR in lysosomes.[4][5] This reduction in LDLR density on the cell surface leads to decreased clearance of LDL-cholesterol (LDL-C) from the circulation, resulting in elevated plasma LDL-C levels.[6] this compound exerts its effect by directly binding to PCSK9, thereby preventing its interaction with the LDLR. This inhibition preserves LDLR recycling to the hepatocyte surface, enhancing LDL-C uptake from the bloodstream.
Experimental Protocols: In Vitro Binding Affinity Determination
The determination of the IC50 value for this compound's inhibition of the PCSK9-LDLR interaction can be achieved through various in vitro assays. Below is a detailed methodology for a competitive binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a common and robust technique for studying protein-protein interactions.
Objective:
To quantify the inhibitory effect of this compound on the binding of human PCSK9 to the human LDLR ectodomain.
Materials:
-
Recombinant human PCSK9, His-tagged
-
Recombinant human LDLR ectodomain (EGF-A domain), Biotinylated
-
Europium (Eu3+) chelate-labeled Anti-His Tag Antibody (Donor Fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor Fluorophore)
-
This compound (Compound of interest)
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.1% BSA)
-
384-well, low-volume, black assay plates
-
TR-FRET compatible microplate reader
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in assay buffer to create a range of test concentrations (e.g., from 100 µM to 1 pM). The final DMSO concentration in the assay should be kept below 1% to avoid interference.
-
-
Reagent Preparation:
-
Dilute the His-tagged PCSK9, Biotinylated-LDLR, Eu3+-Anti-His antibody, and Streptavidin-APC to their pre-determined optimal concentrations in cold assay buffer. These concentrations should be determined empirically through titration experiments to achieve a robust assay window.
-
-
Assay Procedure:
-
Add 2 µL of the serially diluted this compound or control (assay buffer with DMSO) to the wells of the 384-well plate.
-
Add 4 µL of the His-tagged PCSK9 solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add 4 µL of a pre-mixed solution containing Biotinylated-LDLR, Eu3+-Anti-His antibody, and Streptavidin-APC to each well to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a microplate reader.
-
Excite the Europium donor at 320-340 nm.
-
Measure the emission at two wavelengths: 615-620 nm (Europium emission) and 665 nm (APC emission, resulting from FRET).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor emission signal (665 nm) by the donor emission signal (615 nm) for each well.
-
Normalize the data by setting the average signal from the no-inhibitor control wells as 100% binding and the signal from a high-concentration inhibitor control as 0% binding.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound demonstrates potent in vitro inhibition of the PCSK9-LDLR interaction with an IC50 of 537 nM.[1] The methodologies outlined in this guide, particularly the TR-FRET assay, provide a robust framework for quantifying the binding affinity of small molecule inhibitors targeting this critical protein-protein interaction. This data underscores the potential of this compound as a lead compound in the development of novel oral therapies for hypercholesterolemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Low Density Lipoprotein Binds to Proprotein Convertase Subtilisin/Kexin Type-9 (PCSK9) in Human Plasma and Inhibits PCSK9-mediated Low Density Lipoprotein Receptor Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new method for measurement of total plasma PCSK9: clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Mechanism of Pcsk9-IN-13: A Technical Guide to its Effect on Hepatocyte Cholesterol Metabolism
Disclaimer: Publicly available scientific literature and databases do not contain information on a specific compound designated "Pcsk9-IN-13". This technical guide has been constructed assuming "this compound" is a representative, hypothetical small-molecule inhibitor designed to disrupt the interaction between Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR). The data and protocols presented herein are synthesized from published research on various small-molecule PCSK9 inhibitors.
Introduction
Elevated Low-Density Lipoprotein Cholesterol (LDL-C) is a primary causal factor in the development of atherosclerotic cardiovascular disease (ASCVD).[1] A key regulator of plasma LDL-C levels is PCSK9, a serine protease primarily synthesized and secreted by hepatocytes.[2] PCSK9 functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of liver cells.[3][4] This binding event targets the LDLR for lysosomal degradation, thereby preventing its recycling to the cell surface.[5][6] The resulting reduction in LDLR density on hepatocytes impairs the clearance of circulating LDL-C, leading to hypercholesterolemia.[2]
Inhibition of PCSK9 has emerged as a powerful therapeutic strategy for lowering LDL-C.[7] While monoclonal antibodies have proven highly effective, there is significant interest in developing orally bioavailable small-molecule inhibitors.[5][7] This guide focuses on the molecular mechanism, quantitative effects, and key experimental methodologies for evaluating a representative small-molecule PCSK9 inhibitor, "this compound," on cholesterol metabolism in hepatocytes.
Core Mechanism of Action: Disrupting the PCSK9-LDLR Interaction
This compound is designed to function as a direct inhibitor of the protein-protein interaction (PPI) between PCSK9 and the LDLR.[8] By binding to PCSK9, likely in a cryptic groove near the LDLR binding interface, the inhibitor prevents PCSK9 from associating with the LDLR's EGF-A domain.[9] This action allows the LDLR, after internalizing an LDL particle, to dissociate within the endosome and recycle back to the hepatocyte surface, ready to clear more LDL-C from the circulation.[10] The net effect is an increased population of functional LDLRs on the liver cell surface and a corresponding decrease in plasma LDL-C levels.
Quantitative Data on Inhibitor Performance
The efficacy of a small-molecule PCSK9 inhibitor like this compound is quantified through a series of biochemical and cell-based assays. The following tables summarize representative data points found in the literature for various orally bioavailable small-molecule inhibitors.
Table 1: Biochemical Inhibition of the PCSK9-LDLR Interaction
| Compound ID | Assay Type | IC50 (µM) | Binding Affinity (KD, µM) | Source |
| Nilotinib | In vitro Binding Assay | 9.8 | - | [9] |
| Compound 13 | In vitro Binding Assay | 7.57 | 2.50 | [8] |
| NYX-PCSK9i | In vitro Binding Assay | 0.323 | - | [5] |
IC50: The concentration of an inhibitor required to reduce the binding of PCSK9 to LDLR by 50%. A lower value indicates higher potency. KD (Dissociation Constant): A measure of the binding affinity between the inhibitor and PCSK9. A lower value indicates a stronger interaction.
Table 2: Cellular Effects of PCSK9 Inhibition in Hepatocytes (HepG2 Cells)
| Effect Measured | Method | Result | Source |
| LDLR Protein Levels | Western Blot / Flow Cytometry | Dose-dependent increase in LDLR protein. | [3][11] |
| LDL-C Uptake | Fluorescent Dil-LDL Assay | Significant, dose-dependent increase in LDL uptake. | [12][13] |
Key Experimental Protocols
Detailed and reproducible protocols are critical for evaluating the efficacy of compounds like this compound. Below are synthesized methodologies for key in vitro experiments based on standard practices in the field.[12][13][14][15]
In Vitro PCSK9-LDLR Binding Assay
This assay quantifies the ability of an inhibitor to directly block the interaction between PCSK9 and the LDLR.
-
Plate Coating: Coat a 96-well high-binding microplate with the recombinant LDLR-EGF-AB domain (the PCSK9 binding site) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.
-
Inhibitor Incubation: In a separate plate, pre-incubate a constant concentration of recombinant human His-tagged PCSK9 with serial dilutions of this compound (or vehicle control) for 1-3 hours at room temperature.
-
Binding Reaction: Transfer the PCSK9-inhibitor mixtures to the washed LDLR-coated plate and incubate for 2 hours at room temperature to allow binding.
-
Detection: Wash the plate to remove unbound proteins. Add an anti-His-tag antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour.
-
Signal Generation: Wash the plate again and add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with an acid solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Hepatocyte Culture and Fluorescent LDL-C Uptake Assay
This cell-based functional assay measures the net effect of the inhibitor on the ability of hepatocytes to clear LDL from their environment. The human hepatoma cell line HepG2 is commonly used for these studies.[12][14]
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells into a 96-well, black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Treatment: On the day of the assay, replace the culture medium with a medium containing recombinant PCSK9 and varying concentrations of this compound (or vehicle control). Incubate for 1.5-4 hours.
-
LDL-C Addition: Add fluorescently labeled LDL (e.g., Dil-LDL) to each well at a final concentration of 5-10 µg/mL.
-
Uptake Incubation: Incubate the cells for an additional 3.5-4 hours at 37°C to allow for LDL uptake.
-
Washing & Fixation: Gently wash the cells with PBS to remove extracellular Dil-LDL. Fix the cells with 4% paraformaldehyde.
-
Imaging and Quantification: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the total intracellular fluorescence intensity per well. Normalize the fluorescence signal to cell number (e.g., by DAPI staining of nuclei).
Western Blot for LDLR Protein Levels
This protocol is used to directly visualize and quantify changes in total LDLR protein within the hepatocytes following treatment.
-
Cell Lysis: After treating HepG2 cells (cultured in 6-well plates) with PCSK9 and this compound for 4-24 hours, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the LDLR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control protein (e.g., β-actin or GAPDH).
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the LDLR band intensity to the corresponding loading control band intensity.
Interaction with the SREBP2 Signaling Pathway
The expression of both the LDLR and PCSK9 genes is transcriptionally regulated by Sterol Regulatory Element-Binding Protein 2 (SREBP2).[16] When intracellular cholesterol levels are low, SREBP2 is activated and translocates to the nucleus, where it increases the transcription of genes involved in cholesterol synthesis and uptake, including LDLR and PCSK9.[16]
While a direct inhibitor of the PCSK9-LDLR interaction like this compound does not primarily target the SREBP2 pathway, its action can lead to indirect effects. By increasing LDL-C uptake into the hepatocyte, the inhibitor can raise intracellular cholesterol levels. This increase can, in turn, create a negative feedback loop that suppresses the activation of SREBP2, potentially leading to a downregulation of both LDLR and PCSK9 gene expression over time.[16] This is a crucial consideration in the long-term efficacy and dosing strategy for such inhibitors.
Conclusion
The hypothetical small-molecule inhibitor this compound represents a promising therapeutic approach for managing hypercholesterolemia. By directly preventing the PCSK9-mediated degradation of the LDLR in hepatocytes, it effectively increases the capacity of the liver to clear LDL-C from the bloodstream. The quantitative assessment of its biochemical potency and cellular function through rigorous in vitro assays is paramount for its development. Understanding its interplay with transcriptional regulation networks like the SREBP2 pathway is also essential for predicting long-term therapeutic outcomes. This guide provides a foundational framework for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel small-molecule PCSK9 inhibitors.
References
- 1. Identification of Potent Small-Molecule PCSK9 Inhibitors Based on Quantitative Structure-Activity Relationship, Pharmacophore Modeling, and Molecular Docking Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. citefactor.org [citefactor.org]
- 11. researchgate.net [researchgate.net]
- 12. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MG132, a proteasome inhibitor, enhances LDL uptake in HepG2 cells in vitro by regulating LDLR and PCSK9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CETP inhibitors downregulate hepatic LDL receptor and PCSK9 expression in vitro and in vivo through a SREBP2 dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced circulating PCSK9 concentration by berberine through SREBP-2 pathway in high fat diet-fed rats - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pcsk9-IN-13 in Familial Hypercholesterolemia Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal therapeutic target for managing hypercholesterolemia, a hallmark of familial hypercholesterolemia (FH). While monoclonal antibodies against PCSK9 have demonstrated significant efficacy, the development of small molecule inhibitors offers the potential for oral administration and broader accessibility. This technical guide focuses on Pcsk9-IN-13, a potent small molecule inhibitor of the PCSK9-low-density lipoprotein receptor (LDLR) interaction. We will delve into its mechanism of action, summarize the available preclinical data, and provide detailed, generalized experimental protocols for the evaluation of such compounds in the context of FH models. This document aims to serve as a comprehensive resource for researchers and drug development professionals working on novel therapies for familial hypercholesterolemia.
Introduction to PCSK9 and Familial Hypercholesterolemia
Familial hypercholesterolemia (FH) is a genetic disorder characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C) in the blood, leading to premature atherosclerotic cardiovascular disease. Mutations in the LDLR gene are the most common cause of FH, resulting in impaired clearance of LDL-C from the circulation.
PCSK9 is a serine protease that plays a crucial role in regulating LDLR levels. It binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding prevents the LDLR from recycling back to the cell surface after internalizing LDL particles, instead targeting the LDLR for degradation in lysosomes. By promoting LDLR degradation, PCSK9 effectively reduces the liver's ability to clear LDL-C, leading to increased plasma LDL-C levels. Therefore, inhibiting the interaction between PCSK9 and LDLR is a validated therapeutic strategy for lowering LDL-C.
This compound: A Small Molecule PCSK9 Inhibitor
This compound, also identified as compound 3f, is a small molecule inhibitor designed to disrupt the protein-protein interaction between PCSK9 and the LDLR. As an orally bioavailable alternative to monoclonal antibodies, it represents a promising avenue for the treatment of hypercholesterolemia.
Mechanism of Action
This compound functions by binding to PCSK9, likely in a cryptic binding groove, thereby sterically hindering its interaction with the LDLR. This inhibition allows for the normal recycling of the LDLR to the hepatocyte surface, leading to an increased number of functional LDLRs available to clear circulating LDL-C. The anticipated outcome of this mechanism is a significant reduction in plasma LDL-C levels.
Preclinical Data for this compound (compound 3f)
The publicly available data for this compound is currently limited but provides proof-of-concept for its activity.
| Parameter | Value | Cell/Animal Model | Source |
| IC50 (PCSK9-LDLR Binding) | 537 nM | In vitro biochemical assay | [1] |
| LDL Uptake | Restores LDL uptake in a dose-dependent manner (at 0.1 and 1 µM) | HepG2 hepatocytes | [1] |
| In Vivo Efficacy | ~10% reduction in total plasma cholesterol | Male C57BL/6 mice | [1] |
| Bioavailability | Excellent | Male C57BL/6 mice (subcutaneous administration) | [2] |
Note: The in vivo data is from a study in wild-type mice, not a specific familial hypercholesterolemia model.
Signaling and Experimental Workflow Diagrams
PCSK9 Signaling Pathway and Inhibition by this compound
Caption: PCSK9 pathway and inhibition by this compound.
Experimental Workflow for Evaluating a Small Molecule PCSK9 Inhibitor
Caption: Workflow for small molecule PCSK9 inhibitor evaluation.
Detailed Experimental Protocols
Due to the limited specific published protocols for this compound, the following sections detail generalized but comprehensive methodologies for key experiments cited in the evaluation of small molecule PCSK9 inhibitors.
In Vitro PCSK9-LDLR Binding Inhibition Assay (ELISA-based)
This assay quantifies the ability of a test compound to inhibit the binding of PCSK9 to the LDLR ectodomain.
Materials:
-
96-well high-binding microplate
-
Recombinant human LDLR ectodomain
-
Recombinant human PCSK9 (biotinylated or with a detection tag)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Blocking buffer (e.g., PBS with 3% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate (if using biotinylated PCSK9)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Coat the wells of the 96-well plate with recombinant human LDLR ectodomain (e.g., 1-2 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Compound Incubation: Prepare serial dilutions of the test compound in assay buffer. Add the diluted compound and a fixed concentration of biotinylated PCSK9 to the wells. Include controls for no inhibition (vehicle only) and maximum inhibition (no PCSK9). Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add Streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular LDL Uptake Assay (DiI-LDL in HepG2 cells)
This assay measures the ability of a compound to restore LDLR-mediated LDL uptake in the presence of PCSK9.
Materials:
-
HepG2 cells
-
24-well tissue culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human PCSK9
-
Test compound (e.g., this compound)
-
Fluorescently labeled LDL (DiI-LDL)
-
Hoechst 33342 (for nuclear staining)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 24-well plate and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours to upregulate LDLR expression.
-
Treatment: Treat the cells with recombinant PCSK9 and varying concentrations of the test compound in serum-free medium for 4-6 hours. Include controls with no PCSK9, PCSK9 with vehicle, and a known inhibitor.
-
LDL Uptake: Add DiI-LDL to each well to a final concentration of 5-10 µg/mL and incubate for 2-4 hours at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove unbound DiI-LDL.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and stain the nuclei with Hoechst 33342 for 10 minutes.
-
Imaging: Wash the cells with PBS and acquire images using a fluorescence microscope.
-
Quantification: Quantify the DiI-LDL fluorescence intensity per cell using image analysis software.
In Vivo Efficacy in a Familial Hypercholesterolemia Mouse Model
This protocol describes a general approach to assess the efficacy of a small molecule PCSK9 inhibitor in an LDLR knockout (LDLR-/-) mouse model, which is a common model for FH.
Animal Model:
-
Male or female LDLR-/- mice on a C57BL/6J background, 8-12 weeks of age.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induce hypercholesterolemia and atherosclerosis by feeding a Western-type diet (high in fat and cholesterol) for a specified period (e.g., 4-16 weeks) prior to and during the study.
Experimental Procedure:
-
Acclimatization and Diet: Acclimatize the mice to the facility and the Western-type diet for at least one week before the start of the experiment.
-
Grouping and Baseline Sampling: Randomize mice into treatment and vehicle control groups. Collect baseline blood samples via tail vein or retro-orbital sinus for lipid analysis.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle daily via a suitable route (e.g., oral gavage) for the duration of the study (e.g., 4-8 weeks). The dose should be based on prior pharmacokinetic and tolerability studies.
-
Monitoring: Monitor body weight and food consumption regularly throughout the study.
-
Interim and Final Blood Collection: Collect blood samples at specified intervals and at the end of the study for lipid and PCSK9 level analysis.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and collect blood via cardiac puncture. Perfuse the circulatory system with PBS. Harvest the liver for protein analysis and the aorta for atherosclerotic plaque analysis.
Endpoint Analyses:
-
Plasma Lipid Profile: Measure total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available enzymatic kits or an automated clinical chemistry analyzer.
-
Hepatic LDLR and PCSK9 Protein Levels:
-
Atherosclerotic Plaque Quantification:
-
En face analysis: Open the aorta longitudinally, stain with Oil Red O to visualize lipid-rich plaques, capture images, and quantify the plaque area as a percentage of the total aortic surface area.[6][7][8]
-
Aortic root analysis: Embed the heart and proximal aorta in OCT, prepare serial cryosections of the aortic root, stain with Oil Red O and hematoxylin, and quantify the lesion area in the aortic sinuses.[6][7][8]
-
Conclusion
This compound (compound 3f) represents a promising small molecule inhibitor of the PCSK9-LDLR interaction with demonstrated in vitro and preliminary in vivo activity. While specific data in familial hypercholesterolemia models are not yet publicly available, the experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this and other similar compounds. The continued development of orally bioavailable PCSK9 inhibitors holds significant potential for the management of familial hypercholesterolemia and the reduction of associated cardiovascular risk. Further studies are warranted to fully characterize the efficacy and safety profile of this compound in relevant preclinical models of FH.
References
- 1. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of PCSK9 that antagonizes LDL receptor binding via interaction with a cryptic PCSK9 binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Analysis of Aortic Arch and Root Lesions in an Atherosclerotic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A mouse model for human atherosclerosis: long-term histopathological study of lesion development in the aortic arch of apolipoprotein E-deficient (E0) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Investigating the Specificity of Pcsk9-IN-13 for PCSK9: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Pcsk9-IN-13, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The document focuses on its specificity for PCSK9, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Introduction to PCSK9 and its Inhibition
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1][2][3] PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR in lysosomes.[4][5] This reduction in LDLR density on the cell surface results in decreased clearance of LDL-C from the circulation, thereby increasing plasma LDL-C levels.[6]
Given its pivotal role in cholesterol homeostasis, inhibition of PCSK9 has emerged as a key therapeutic strategy for managing hypercholesterolemia and reducing the risk of atherosclerotic cardiovascular disease.[7][8] Several therapeutic modalities targeting PCSK9 have been developed, including monoclonal antibodies, small interfering RNAs (siRNAs), and small molecule inhibitors.[7][9] Small molecule inhibitors like this compound offer the potential for oral administration and represent an important area of research in cardiovascular drug development.
This compound: A Potent PCSK9 Inhibitor
This compound is a small molecule inhibitor that has been identified as a potent antagonist of PCSK9 activity. Its primary mechanism of action is to bind to PCSK9 and disrupt its interaction with the LDLR.[10] This inhibition of the PCSK9-LDLR interaction prevents the degradation of the LDLR, leading to increased LDLR recycling to the hepatocyte surface and enhanced clearance of LDL-C from the circulation.
Quantitative Data
The following table summarizes the available quantitative data for this compound. At present, detailed public information regarding its broader selectivity profile against other proteases or off-target effects is limited.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 for PCSK9 | 537 nM | Not Specified | Biochemical Assay | [10] |
| In Vitro Activity | Restores LDL uptake in HepG2 hepatocytes | Human | Cell-based Assay | [10] |
| In Vivo Activity | ~10% reduction in total cholesterol | Mouse (C57BL/6) | In vivo | [10] |
Signaling Pathways and Experimental Workflows
PCSK9 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of PCSK9 in regulating LDLR degradation.
Caption: PCSK9-mediated degradation of the LDL receptor.
Experimental Workflow for Specificity Investigation
This diagram outlines a typical workflow for investigating the specificity of a small molecule PCSK9 inhibitor like this compound.
Caption: Workflow for assessing inhibitor specificity.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the specificity and activity of PCSK9 inhibitors. While specific details for this compound are not fully public, these methods represent the standard approaches in the field.
In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This biochemical assay quantifies the ability of an inhibitor to disrupt the interaction between PCSK9 and the LDLR. Commercially available kits can be used for this purpose.[1][3][11]
Materials:
-
Recombinant human PCSK9 (His-tagged)
-
Recombinant human LDLR-EGF-AB domain
-
96-well microplates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Anti-His-tag antibody conjugated to HRP
-
TMB substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
This compound or other test compounds
-
Plate reader
Procedure:
-
Coat the 96-well plate with LDLR-EGF-AB domain overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with Blocking Buffer for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
In a separate plate, pre-incubate a fixed concentration of His-tagged PCSK9 with serial dilutions of this compound for 30-60 minutes at room temperature.
-
Transfer the PCSK9-inhibitor mixture to the LDLR-coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the anti-His-tag-HRP antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add Stop Solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.
Cellular LDL Uptake Assay in HepG2 Cells
This cell-based assay assesses the functional consequence of PCSK9 inhibition by measuring the uptake of fluorescently labeled LDL by hepatocytes.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Recombinant human PCSK9
-
This compound or other test compounds
-
96-well black, clear-bottom plates
-
Fluorescence microscope or plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours to upregulate LDLR expression.
-
Treat the cells with a fixed concentration of recombinant PCSK9 and serial dilutions of this compound for 4-6 hours.
-
Add fluorescently labeled LDL to the wells and incubate for 2-4 hours at 37°C.
-
Wash the cells three times with PBS to remove unbound LDL.
-
Add fresh PBS or a suitable imaging buffer to the wells.
-
Quantify LDL uptake by measuring the fluorescence intensity using a fluorescence microscope or a plate reader.
-
Normalize the fluorescence signal to the number of cells (e.g., by using a nuclear stain like Hoechst 33342).
In Vivo Cholesterol Measurement in a Mouse Model
This protocol describes a general procedure for evaluating the in vivo efficacy of a PCSK9 inhibitor in a mouse model of hypercholesterolemia.
Materials:
-
C57BL/6 mice or a suitable hypercholesterolemic mouse model (e.g., Ldlr-/- mice)
-
This compound formulated for in vivo administration (e.g., in a vehicle of DMSO/PEG300/Tween-80/saline)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Commercial cholesterol assay kit
Procedure:
-
Acclimate the mice for at least one week before the start of the experiment.
-
Divide the mice into treatment and vehicle control groups.
-
Collect baseline blood samples via tail vein or retro-orbital bleeding.
-
Administer this compound or vehicle to the respective groups at the desired dose and frequency (e.g., daily subcutaneous injection for 14 days).
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the treatment period, collect final blood samples.
-
Separate plasma by centrifuging the blood samples.
-
Measure total cholesterol, LDL-C, and HDL-C levels in the plasma using a commercial cholesterol assay kit according to the manufacturer's instructions.
-
Statistically analyze the changes in cholesterol levels between the treatment and control groups.
Conclusion
This compound is a potent small molecule inhibitor of the PCSK9-LDLR interaction with demonstrated in vitro and in vivo activity. While its high potency against PCSK9 is established, a comprehensive public profile of its specificity against other proteases and potential off-target activities is not yet available. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the detailed specificity and mechanism of action of this compound and other novel PCSK9 inhibitors. Such studies are crucial for the continued development of safe and effective oral therapies for the management of hypercholesterolemia.
References
- 1. raybiotech.com [raybiotech.com]
- 2. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Jingyin Pharma is pursuing an IPO, focusing on the innovative small nucleic acid drug sector, with no products yet approved. [news.futunn.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Independent association of PCSK9 with platelet reactivity in subjects without statin or antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]
- 10. In vivo genome and base editing of a human PCSK9 knock-in hypercholesterolemic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. amsbio.com [amsbio.com]
Methodological & Application
Application Notes and Protocols for Pcsk9-IN-13 in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1][2] Secreted primarily by the liver, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2][3][4] This binding targets the LDLR for degradation, leading to a reduced number of receptors available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[1][3][5] Consequently, elevated PCSK9 activity is associated with higher levels of LDL-C and an increased risk of cardiovascular disease.[1]
Pcsk9-IN-13 is a novel small molecule inhibitor designed to disrupt the interaction between PCSK9 and the LDLR. By preventing this binding, this compound is hypothesized to increase the recycling of LDLR to the hepatocyte surface, thereby enhancing LDL-C uptake and lowering circulating LDL-C levels. These application notes provide a detailed protocol for an in vitro assay to characterize the activity of this compound in the human hepatoma cell line, HepG2, a widely used model for studying liver function and cholesterol metabolism.
Signaling Pathway of PCSK9 and its Inhibition
The diagram below illustrates the molecular mechanism of PCSK9 and the therapeutic intervention point for inhibitors like this compound.
Caption: PCSK9-mediated LDLR degradation and its inhibition.
Experimental Protocols
This section details the methodologies for assessing the efficacy of this compound in HepG2 cells. The primary endpoints are the quantification of LDLR protein levels and the functional assessment of LDL-C uptake.
Experimental Workflow Overview
Caption: Workflow for this compound in vitro assay in HepG2 cells.
Cell Culture and Treatment
-
Cell Line: Human hepatoma HepG2 cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute this compound in a culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known PCSK9 inhibitor like alirocumab).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for 24 hours.
-
Endpoint 1: LDLR Protein Quantification by Western Blot
This protocol determines the relative amount of LDLR protein in the cells following treatment with this compound.
-
Materials:
-
Radioimmunoprecipitation assay (RIPA) buffer
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-LDLR and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100 µL of RIPA buffer with a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate 20-30 µg of protein per lane on a 7.5% SDS-PAGE gel.[6]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Endpoint 2: LDL Uptake Assay
This functional assay measures the ability of HepG2 cells to take up fluorescently labeled LDL from the culture medium.[7]
-
Materials:
-
Fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL)
-
Phenol red-free culture medium
-
Fluorescence microscope or plate reader
-
-
Protocol:
-
Culture and treat HepG2 cells with this compound as described in section 1.
-
After the initial 20-24 hour treatment with this compound, replace the medium with a fresh medium containing both this compound and fluorescently labeled LDL (e.g., 10 µg/mL).[7]
-
Wash the cells three times with ice-cold PBS to remove any unbound fluorescent LDL.
-
Analyze the cellular uptake of the fluorescent LDL. This can be done qualitatively by capturing images with a fluorescence microscope or quantitatively by lysing the cells and measuring the fluorescence intensity with a microplate reader.
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison and analysis.
Table 1: Effect of this compound on LDLR Protein Expression
| Treatment Group | Concentration (µM) | Normalized LDLR Band Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | [Value] | 1.0 |
| This compound | 0.1 | [Value] | [Value] |
| This compound | 1 | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] |
| This compound | 100 | [Value] | [Value] |
| Positive Control | [Concentration] | [Value] | [Value] |
Table 2: Effect of this compound on LDL Uptake
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (RFU) | % Increase in LDL Uptake vs. Vehicle |
| Vehicle Control | 0 | [Value] | 0% |
| This compound | 0.1 | [Value] | [Value] |
| This compound | 1 | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] |
| This compound | 100 | [Value] | [Value] |
| Positive Control | [Concentration] | [Value] | [Value] |
These structured tables will allow for a straightforward evaluation of the dose-dependent effects of this compound on both the molecular target (LDLR) and its cellular function (LDL uptake).
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nps.org.au [nps.org.au]
- 4. article.imrpress.com [article.imrpress.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Biparatopic anti-PCSK9 antibody enhances the LDL-uptake in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gallic Acid Can Promote Low-Density Lipoprotein Uptake in HepG2 Cells via Increasing Low-Density Lipoprotein Receptor Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring LDLR Levels Following Pcsk9-IN-13 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of plasma cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2][3] This process reduces the number of LDLRs available to clear circulating LDL cholesterol (LDL-C), leading to elevated plasma LDL-C levels.[1][4] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C.[5][6] Pcsk9-IN-13 is a small molecule inhibitor designed to disrupt this interaction, thereby preventing LDLR degradation and increasing its cell surface expression.
These application notes provide a detailed protocol for utilizing Western blotting to quantify the change in total LDLR protein levels in cultured hepatic cells following treatment with a small molecule PCSK9 inhibitor, using data for a representative compound, E28362, to illustrate the expected outcomes.
Signaling Pathway
The binding of secreted PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface initiates the internalization of the PCSK9-LDLR complex.[1][2] This complex is then trafficked to the lysosomes for degradation, preventing the recycling of the LDLR back to the cell surface.[1][3] Small molecule inhibitors like this compound are designed to physically block this interaction, leading to an increased number of recycled LDLRs and enhanced LDL-C uptake from the circulation.
Experimental Workflow
The overall experimental workflow involves cell culture, treatment with the PCSK9 inhibitor, preparation of cell lysates, quantification of protein concentration, separation of proteins by SDS-PAGE, transfer to a membrane, immunodetection of LDLR and a loading control, and finally, data analysis.
Data Presentation
The following table summarizes representative quantitative data on the effect of a small-molecule PCSK9 inhibitor (E28362) on total LDLR protein levels in HepG2 cells, as determined by Western blot analysis. Data is presented as the fold change in LDLR protein expression relative to a vehicle control.
| Treatment Group | Concentration (µM) | Fold Change in LDLR Protein (Mean ± SD) |
| Vehicle Control | 0 | 1.00 ± 0.12 |
| Pcsk9 Inhibitor | 5 | 1.85 ± 0.21 |
| Pcsk9 Inhibitor | 10 | 2.63 ± 0.35 |
| Pcsk9 Inhibitor | 20 | 3.41 ± 0.42 |
Note: The data presented is representative of the effects of a small-molecule PCSK9 inhibitor, E28362, on LDLR protein levels in HepG2 cells and is intended for illustrative purposes.[1] Actual results with this compound may vary.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human hepatoma (HepG2) cells are a suitable model as they endogenously express PCSK9 and LDLR.
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) or a vehicle control (e.g., DMSO). Incubate the cells for a predetermined time course (e.g., 24 hours).
Western Blot Protocol for LDLR
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing 20-30 µg of total protein with 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the samples onto a 4-12% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100 V for 1-2 hours or at 25 V overnight at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LDLR (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin, following the same immunoblotting procedure.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the LDLR band intensity to the corresponding loading control band intensity for each sample. Calculate the fold change in LDLR expression relative to the vehicle-treated control.
-
References
- 1. A novel small-molecule PCSK9 inhibitor E28362 ameliorates hyperlipidemia and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into PCSK9-LDLR Regulation and Trafficking via the Differential Functions of MHC-I Proteins HFE and HLA-C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eathj.org [eathj.org]
Troubleshooting & Optimization
Pcsk9-IN-13 solubility and stability issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Pcsk9-IN-13 in Dimethyl Sulfoxide (DMSO). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (201.77 mM)[1][2]. It is important to note that the use of newly opened, anhydrous (hygroscopic) DMSO is crucial, as absorbed water can significantly reduce the solubility of the compound[1][3]. Ultrasonic assistance may be required to achieve complete dissolution[1][4].
Q3: How should I store stock solutions of this compound in DMSO?
A3: For long-term storage, it is recommended to store aliquots of the stock solution at -80°C, where it is stable for up to 6 months[1][3]. For short-term storage, the stock solution can be kept at -20°C for up to 1 month[1][3][5]. It is advisable to avoid repeated freeze-thaw cycles to maintain the integrity of the compound[6][7].
Q4: My this compound is precipitating out of the DMSO stock solution. What should I do?
A4: If you observe precipitation in your DMSO stock solution, gentle warming in a water bath (not exceeding 37°C) and/or sonication can help redissolve the compound[1][2]. Ensure that the DMSO used is anhydrous, as moisture absorption can lead to decreased solubility[1][3].
Q5: When I dilute my this compound DMSO stock solution into my aqueous assay buffer or cell culture medium, a precipitate forms. How can I prevent this?
A5: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution where its solubility is significantly lower[8][9]. To mitigate this, consider the following strategies:
-
Stepwise Dilution: Perform serial dilutions of your DMSO stock in an intermediate solvent or directly in the aqueous buffer, rather than a single large dilution[9].
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experimental system can tolerate without adverse effects (typically <0.5% for cell-based assays) to help maintain solubility[7][8].
-
Use of Co-solvents: For in vivo or other specific applications, co-solvents such as PEG300, Tween-80, or SBE-β-CD can be used in combination with DMSO to improve aqueous solubility[1].
-
Fresh Working Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment and not to store them[1][2].
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in DMSO
Symptoms:
-
Visible solid particles remain in the DMSO after vortexing.
-
The solution appears cloudy or hazy.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in DMSO.
-
The DMSO used has absorbed moisture from the air (hygroscopic).
-
Insufficient energy has been applied to dissolve the compound.
Solutions:
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the known solubility of 100 mg/mL[1][2].
-
Use Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions[1][3].
-
Apply Gentle Heat and Sonication: Warm the solution in a water bath at a temperature no higher than 37°C and use a sonicator to aid dissolution[1][10].
Issue 2: Compound Precipitation Upon Dilution into Aqueous Media
Symptoms:
-
The solution becomes cloudy or a visible precipitate forms immediately after diluting the DMSO stock into an aqueous buffer or cell culture medium.
Possible Causes:
-
The aqueous solubility of this compound is significantly lower than its solubility in DMSO.
-
The final concentration of DMSO in the aqueous solution is too low to keep the compound dissolved.
Solutions:
-
Optimize Final DMSO Concentration: Determine the maximum percentage of DMSO your experimental system can tolerate and adjust your dilution scheme to maintain this concentration[8]. For most cell lines, this is below 0.5%[7].
-
Employ a Co-Solvent Formulation (for in vivo studies): If your experiment allows, use a formulation containing co-solvents. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1].
-
Prepare Fresh and Use Immediately: Due to the potential for precipitation over time in aqueous solutions, it is best practice to prepare the final working solution immediately before use[1][2].
Quantitative Data Summary
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Notes | Reference(s) |
| Solvent | DMSO | High-purity, anhydrous | [1][2][5] |
| Maximum Solubility | 100 mg/mL (201.77 mM) | May require sonication | [1][2] |
Table 2: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Duration | Recommendations | Reference(s) |
| -80°C | 6 months | Aliquot to avoid freeze-thaw cycles | [1][3] |
| -20°C | 1 month | For short-term storage | [1][3][5] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in DMSO
Objective: To experimentally verify the maximum solubility of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance
-
Microcentrifuge
-
HPLC system with a UV detector
Methodology:
-
Prepare a series of supersaturated solutions of this compound in DMSO (e.g., 110 mg/mL, 120 mg/mL, 130 mg/mL) in microcentrifuge tubes.
-
Vortex each tube vigorously for 2 minutes.
-
Sonicate the tubes in a water bath for 15-30 minutes.
-
Allow the solutions to equilibrate at room temperature for at least 24 hours to ensure that any undissolved compound has fully precipitated.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the excess solid.
-
Carefully collect a known volume of the supernatant from each tube, being cautious not to disturb the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., DMSO or a mobile phase component) to a concentration within the linear range of your HPLC's standard curve.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method.
-
The highest concentration at which no precipitate is observed after equilibration is considered the solubility limit.
Protocol 2: Assessment of this compound Stability in DMSO
Objective: To evaluate the stability of this compound in DMSO under different storage conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 50 mM)
-
Storage vials (e.g., amber glass or polypropylene)
-
-20°C and -80°C freezers
-
HPLC system with a UV detector
Methodology:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration.
-
Immediately analyze an aliquot of the fresh stock solution using a validated HPLC method to determine the initial concentration and purity (Time 0).
-
Aliquot the remaining stock solution into multiple vials.
-
Store the vials under the desired conditions (e.g., -20°C and -80°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Allow the vial to thaw completely and come to room temperature.
-
Analyze the sample by HPLC to determine the concentration and purity of this compound.
-
Compare the results to the Time 0 data to calculate the percentage of degradation over time. A compound is often considered stable if the degradation is less than 5-10%.
Visualizations
Caption: A workflow diagram for determining the solubility of this compound in DMSO.
Caption: A workflow for assessing the stability of this compound in DMSO over time.
Caption: A decision tree for troubleshooting precipitation issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. excenen.com [excenen.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Optimizing Pcsk9-IN-13 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pcsk9-IN-13 in in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a protein that binds to the Low-Density Lipoprotein Receptor (LDLR) on the surface of cells, primarily hepatocytes.[1] This binding targets the LDLR for degradation within the cell's lysosomes, preventing it from recycling back to the cell surface.[1] By inhibiting the interaction between PCSK9 and LDLR, this compound prevents LDLR degradation, leading to an increased number of LDLRs on the cell surface. This, in turn, enhances the uptake of Low-Density Lipoprotein (LDL) cholesterol from the surrounding medium.
Q2: What is the reported IC50 value for this compound?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound is 537 nM. This value represents the concentration of the inhibitor required to reduce the binding of PCSK9 to the LDLR by 50% in in vitro binding assays.
Q3: In which cell lines can I test the activity of this compound?
A3: Human hepatoma cell lines, such as HepG2, are commonly used and recommended for studying the effects of PCSK9 inhibitors on LDL uptake and LDLR expression.[2][3] These cells endogenously express PCSK9 and LDLR, providing a relevant model system.
Q4: What are the expected outcomes of a successful experiment with this compound?
A4: A successful experiment should demonstrate a dose-dependent increase in LDL uptake by the cells. At effective concentrations (e.g., 0.1 or 1 µM), you should observe a restoration of LDL uptake in cells treated with recombinant PCSK9. Concurrently, you should see an increase in the protein levels of the LDLR, which can be assessed by Western blotting.
Troubleshooting Guides
Issue 1: No significant increase in LDL uptake observed after treatment with this compound.
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Test a range of concentrations from nanomolar to low micromolar (e.g., 10 nM to 10 µM).
-
-
Possible Cause 2: Incorrect serum starvation conditions.
-
Solution: Ensure proper serum starvation of your cells before the assay. Serum contains lipoproteins that can compete with the fluorescently labeled LDL, masking the effect of the inhibitor. Starve HepG2 cells in serum-free media or media with lipoprotein-deficient serum (LPDS) for at least 4-8 hours, or overnight if tolerated by the cells.[4]
-
-
Possible Cause 3: Low LDLR expression at baseline.
-
Possible Cause 4: Issues with fluorescently labeled LDL.
-
Solution: Ensure the fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL) is not expired and has been stored correctly, protected from light. Use a concentration of labeled LDL that is not saturating to be able to detect an increase in uptake.
-
Issue 2: High background fluorescence in the LDL uptake assay.
-
Possible Cause 1: Incomplete washing.
-
Solution: Thoroughly wash the cells with phosphate-buffered saline (PBS) after incubation with the fluorescently labeled LDL to remove any unbound probe.[5] Perform at least three washing steps.
-
-
Possible Cause 2: Non-specific binding of the fluorescent probe.
-
Solution: Include a control where cells are incubated with an excess of unlabeled LDL along with the fluorescently labeled LDL. This will help to determine the level of non-specific binding.
-
-
Possible Cause 3: Cell death leading to non-specific uptake.
-
Solution: Check for cytotoxicity of this compound at the concentrations used. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel. If the compound is toxic, use lower concentrations.
-
Issue 3: Inconsistent results in the Western blot for LDLR expression.
-
Possible Cause 1: Variation in cell density.
-
Solution: Ensure that cells are seeded at a consistent density across all wells and that they reach a similar confluency at the time of lysis.
-
-
Possible Cause 2: Inefficient protein extraction or degradation.
-
Solution: Use a lysis buffer containing protease inhibitors to prevent LDLR degradation during sample preparation. Ensure complete cell lysis and accurate protein quantification before loading the gel.
-
-
Possible Cause 3: Problems with antibody incubation.
-
Solution: Optimize the concentration of the primary and secondary antibodies and the incubation times. Ensure adequate blocking of the membrane to reduce non-specific antibody binding.
-
Data Presentation
The following tables summarize the key quantitative data for this compound and provide a template for organizing your experimental results.
Table 1: this compound Inhibitory Activity
| Parameter | Value | Reference |
| IC50 (PCSK9-LDLR Binding) | 537 nM |
Table 2: Expected Dose-Dependent Effects of this compound on HepG2 Cells
| This compound Concentration | % Increase in LDL Uptake (Relative to PCSK9-treated control) | Fold Change in LDLR Protein Expression (Relative to PCSK9-treated control) | % Inhibition of PCSK9-LDLR Binding |
| 0 µM (Vehicle Control) | 0% | 1.0 | 0% |
| 0.01 µM | User-defined | User-defined | User-defined |
| 0.1 µM | Significant restoration | User-defined | User-defined |
| 1 µM | Strong restoration | User-defined | User-defined |
| 10 µM | User-defined | User-defined | User-defined |
*User-defined: These values should be determined experimentally through a dose-response study.
Experimental Protocols
1. Fluorescent LDL Uptake Assay in HepG2 Cells
-
Cell Seeding: Seed HepG2 cells in a 96-well, black, clear-bottom plate at a density of 3-4 x 10^4 cells/well in complete growth medium.[4] Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Serum Starvation: Gently aspirate the growth medium and replace it with serum-free medium or medium containing lipoprotein-deficient serum (LPDS). Incubate for 4-8 hours or overnight.[4]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the desired concentrations of the inhibitor to the cells. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%).
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PCSK9 Addition (Optional but Recommended): To assess the inhibitory effect, add recombinant human PCSK9 protein to the wells at a concentration known to reduce LDL uptake (e.g., 10 µg/mL), both in the presence and absence of this compound.
-
Incubation: Incubate the cells with the inhibitor and PCSK9 for a sufficient period for the inhibitor to act (e.g., 1-4 hours).
-
Labeled LDL Incubation: Add fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL) to each well at a final concentration of 5-10 µg/mL. Incubate for 2-4 hours at 37°C, protected from light.
-
Washing: Gently aspirate the medium and wash the cells three times with 100 µL of ice-cold PBS per well.
-
Fluorescence Measurement: After the final wash, add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorescent dye.
2. Western Blot for LDLR Expression
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Cell Treatment: Seed HepG2 cells in a 6-well plate and treat with varying concentrations of this compound and/or recombinant PCSK9 as described in the LDL uptake assay protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the LDLR overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the LDLR signal to the loading control.
Mandatory Visualizations
References
- 1. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 4. abcam.com [abcam.com]
- 5. portlandpress.com [portlandpress.com]
Technical Support Center: Pcsk9-IN-13 In Vivo Efficacy
Welcome to the technical support center for Pcsk9-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments involving this small molecule PCSK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the protein Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 plays a critical role in cholesterol metabolism by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, leading to its degradation.[1][2][3] By inhibiting the interaction between PCSK9 and LDLR, this compound prevents LDLR degradation, thereby increasing the number of LDLRs available to clear LDL cholesterol from the bloodstream.[4][5]
Q2: What is the reported in vitro potency of this compound?
A2: this compound has been shown to be a potent inhibitor of the PCSK9-LDLR interaction with a reported IC50 of 537 nM.[4]
Q3: Has this compound demonstrated in vivo efficacy?
A3: Yes, in a study using male C57BL/6 mice, subcutaneous administration of this compound at a dose of 16.4 mg/kg/day for 14 days resulted in a significant reduction of total plasma cholesterol by approximately 10%. However, a lower dose of 3.28 mg/kg/day did not show a significant reduction in total cholesterol.[4]
Q4: What is a recommended formulation for in vivo studies with this compound?
A4: A suggested formulation to achieve a 2.5 mg/mL clear solution involves using a vehicle of DMSO, PEG300, Tween-80, and saline. The recommended preparation for a 1 mL working solution is to mix 100 µL of a 25.0 mg/mL DMSO stock solution with 400 µL of PEG300, followed by the addition of 50 µL of Tween-80 and 450 µL of saline. It is noted that this formulation's suitability for continuous dosing beyond half a month should be carefully considered.[4]
Troubleshooting Guide for Low In Vivo Efficacy
Experiencing lower than expected efficacy with this compound in your in vivo experiments can be frustrating. This guide provides a structured approach to troubleshooting potential issues.
Problem Area 1: Compound Formulation and Administration
Issue: The compound is not being effectively delivered to the target site.
| Question | Possible Cause | Recommended Action |
| Is the formulation clear and free of precipitation? | Poor solubility of this compound in the chosen vehicle. | Visually inspect the formulation. If precipitation is observed, consider optimizing the vehicle composition. Ensure the recommended formulation protocol is followed precisely.[4] |
| Is the route of administration appropriate? | The chosen route (e.g., oral) may result in low bioavailability for this specific small molecule. | The reported efficacy was observed with subcutaneous (s.c.) injection.[4] If using a different route, consider that oral bioavailability of small molecule protein-protein interaction inhibitors can be challenging to achieve.[5][6] |
| Is the dosing volume and frequency optimal? | Inadequate exposure to the compound due to rapid clearance. | Review your dosing regimen. The reported effective dose was 16.4 mg/kg/day administered for 14 days.[4] Consider performing a pilot pharmacokinetic (PK) study to determine the half-life and exposure of this compound in your animal model. |
Problem Area 2: Experimental Design and Animal Model
Issue: The experimental setup may not be sensitive enough to detect the compound's effect.
| Question | Possible Cause | Recommended Action |
| Is the animal model appropriate? | The chosen animal model may not be responsive to PCSK9 inhibition or may have different cholesterol metabolism compared to humans. | The reported efficacy was in C57BL/6 mice.[4] For hyperlipidemia studies, consider using models like ApoE knockout or LDLR knockout mice, which have elevated baseline cholesterol levels. |
| Is the duration of the study sufficient? | The time frame may be too short to observe significant changes in cholesterol levels. | The reported study duration for a ~10% cholesterol reduction was 14 days.[4] Consider extending the treatment period, especially if using a lower dose. |
| Is the sample size adequate? | High variability within groups can mask a modest treatment effect. | Perform a power analysis to ensure your group sizes are sufficient to detect a statistically significant difference of around 10-15%. |
Problem Area 3: Target Engagement and Downstream Effects
Issue: The compound may not be reaching its target in sufficient concentrations or for a sufficient duration to elicit a biological response.
| Question | Possible Cause | Recommended Action |
| Have you confirmed target engagement in vivo? | Insufficient free plasma concentration of this compound to effectively inhibit PCSK9. | Measure plasma levels of this compound to confirm exposure. Assess target engagement by measuring free versus bound plasma PCSK9 levels. |
| Are you measuring the right endpoints? | Focusing solely on total cholesterol may not capture the full picture. | In addition to total cholesterol, measure LDL-C, HDL-C, and triglycerides. Also, consider measuring hepatic LDLR protein levels, which are expected to increase with effective PCSK9 inhibition.[5] |
| Is there a potential for rapid metabolism or clearance? | The compound may be quickly metabolized and cleared from the system, leading to insufficient exposure. | Conduct a pharmacokinetic study to determine the half-life of this compound in your model. If the half-life is very short, consider a more frequent dosing schedule or a different formulation to prolong exposure. |
Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Reference |
| In Vitro IC50 | 537 nM | [4] |
| In Vivo Model | Male C57BL/6 Mice | [4] |
| Effective Dose | 16.4 mg/kg/day (s.c.) for 14 days | [4] |
| Observed Efficacy | ~10% reduction in total plasma cholesterol | [4] |
| Ineffective Dose | 3.28 mg/kg/day (s.c.) for 14 days | [4] |
Experimental Protocols
In Vivo Efficacy Study in C57BL/6 Mice
-
Animal Model: Male C57BL/6 mice.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to vehicle control and treatment groups.
-
Compound Preparation: Prepare this compound in a vehicle of DMSO, PEG300, Tween-80, and saline to a final concentration of 2.5 mg/mL, as previously described.[4]
-
Administration: Administer this compound or vehicle subcutaneously once daily for 14 consecutive days. Doses of 3.28 mg/kg and 16.4 mg/kg have been previously evaluated.[4]
-
Monitoring: Monitor animal health and body weight throughout the study.
-
Sample Collection: At the end of the treatment period, collect blood samples via a suitable method (e.g., cardiac puncture) for plasma separation.
-
Biochemical Analysis: Analyze plasma samples for total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available kits.
-
Tissue Collection (Optional): Harvest liver tissue to assess LDLR protein expression by Western blot or immunohistochemistry.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment and control groups.
Visualizations
Caption: PCSK9 pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting low in vivo efficacy.
References
- 1. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]
- 2. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aqurbiosciences.com [aqurbiosciences.com]
Technical Support Center: Managing Pcsk9-IN-13 Cytotoxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential cytotoxicity of Pcsk9-IN-13 in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a protein that plays a critical role in regulating cholesterol metabolism by promoting the degradation of the low-density lipoprotein receptor (LDLR)[1][2][3]. By binding to the LDLR, PCSK9 targets it for lysosomal degradation, which leads to a decrease in the number of LDLRs on the cell surface and consequently, higher levels of circulating LDL cholesterol[3]. This compound antagonizes the binding of PCSK9 to the LDLR, thereby preventing LDLR degradation and increasing its recycling to the cell surface. This leads to enhanced clearance of LDL cholesterol from the extracellular environment[1].
Q2: What is the reported in vitro efficacy of this compound?
This compound has been shown to be a potent inhibitor of the PCSK9-LDLR interaction with a reported half-maximal inhibitory concentration (IC50) of 537 nM[1]. In cell-based assays using HepG2 hepatocytes, this compound has been demonstrated to restore LDL uptake in a dose-dependent manner at concentrations of 0.1 µM and 1 µM[1].
Q3: Is there any information on the cytotoxicity of this compound?
Currently, there is limited publicly available data specifically detailing the cytotoxic profile of this compound across various cell lines or in long-term culture conditions. The primary focus of published research has been on its efficacy as a PCSK9 inhibitor[1]. Therefore, it is crucial for researchers to empirically determine the cytotoxic concentration of this compound in their specific cell model.
Q4: What are the general considerations for long-term cell culture with a small molecule inhibitor like this compound?
Successful long-term cell culture with any small molecule inhibitor requires careful optimization. Key considerations include:
-
Compound Stability: The stability of this compound in your specific cell culture medium and conditions (temperature, light exposure) should be considered. The product information sheet for this compound provides some guidance on storage of stock solutions[1].
-
Frequency of Media and Compound Renewal: For long-term experiments, regular media changes with fresh compound are typically necessary to maintain a consistent concentration and provide fresh nutrients. The frequency will depend on the stability of the compound and the metabolic rate of your cells.
-
Solvent Effects: this compound is typically dissolved in a solvent like DMSO. It is critical to include a vehicle control (media with the same concentration of the solvent) in all experiments to account for any potential solvent-induced cytotoxicity or off-target effects.
-
Cell Line Specificity: Different cell lines can have varying sensitivities to a compound. It is essential to determine the optimal, non-toxic working concentration for each cell line used.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in long-term cell culture.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High levels of cell death observed even at low concentrations of this compound. | 1. The compound may be cytotoxic to your specific cell line at the tested concentrations. 2. The solvent (e.g., DMSO) concentration may be too high. 3. The compound may have degraded into a more toxic substance. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 (50% cytotoxic concentration). Use concentrations well below the CC50 for long-term studies. 2. Ensure the final solvent concentration is as low as possible (typically ≤ 0.1%) and include a vehicle control. 3. Prepare fresh stock solutions of this compound and store them appropriately as per the manufacturer's instructions[1]. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell seeding density. 2. Variability in compound concentration due to pipetting errors or degradation. 3. Fluctuation in cell culture conditions (e.g., temperature, CO2 levels). 4. Cell line instability or high passage number. | 1. Ensure consistent cell seeding density across all wells and experiments. 2. Prepare a master mix of the treatment media to ensure uniform compound concentration. Prepare fresh dilutions for each experiment. 3. Maintain consistent incubator conditions and monitor them regularly. 4. Use cells with a low passage number and regularly check for mycoplasma contamination. |
| Loss of inhibitor effect over time in long-term culture. | 1. Degradation of this compound in the cell culture medium. 2. Cellular adaptation or development of resistance mechanisms. | 1. Increase the frequency of media and compound changes. Consider performing a stability study of the compound in your specific media. 2. This is a complex biological issue. Consider intermittent dosing schedules or combination treatments if applicable to your research question. |
| Observed cellular effects do not correlate with PCSK9 inhibition. | 1. Potential off-target effects of this compound. 2. The observed phenotype is independent of the PCSK9 pathway. | 1. Review any available literature on the off-target profile of this compound. If unavailable, consider using structurally different PCSK9 inhibitors as controls. 2. Use appropriate controls, such as a negative control compound with no activity against PCSK9, and PCSK9 knockout/knockdown cells if available. |
Quantitative Data Summary
As specific cytotoxicity data for this compound is not widely available, the following table provides a template for researchers to populate with their own experimental data.
| Cell Line | This compound CC50 (µM) after 72h | Recommended Max. Concentration for Long-Term Culture (µM) |
| e.g., HepG2 | [Your Data] | [Your Data, typically 1/10th of CC50] |
| e.g., HEK293 | [Your Data] | [Your Data] |
| [Your Cell Line] | [Your Data] | [Your Data] |
Experimental Protocols
Determining the Cytotoxic Concentration (CC50) of this compound using MTT Assay
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.
Assessing Cell Membrane Integrity using Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.
Materials:
-
This compound stock solution
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Plate reader (absorbance at the wavelength specified by the kit)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls as recommended by the LDH kit manufacturer (e.g., spontaneous LDH release, maximum LDH release).
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect a portion of the cell culture supernatant from each well without disturbing the cell layer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate as per the kit's instructions, typically for 30 minutes at room temperature, protected from light.
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Stop Reaction and Measure Absorbance: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength.
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Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the absorbance readings of the controls, as described in the kit's manual.
Detecting Apoptosis using Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound stock solution
-
Cell line of interest
-
Complete cell culture medium
-
White-walled 96-well plates (for luminescence-based assays)
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Commercially available Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol. Include appropriate controls, such as a known apoptosis inducer (e.g., staurosporine).
-
Incubation: Incubate for a duration sufficient to induce apoptosis (this may need to be optimized).
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for the time specified in the protocol (typically 30-60 minutes).
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Analyze the data relative to the controls.
Visualizations
Caption: PCSK9 binds to the LDL receptor, leading to its degradation. This compound inhibits this interaction.
Caption: A stepwise workflow for determining the cytotoxicity of this compound in cell culture.
Caption: A decision tree for troubleshooting unexpected cytotoxicity with this compound.
References
Technical Support Center: Pcsk9-IN-13 & LDLR Uptake Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Pcsk9-IN-13 in Low-Density Lipoprotein Receptor (LDLR) uptake assays. Inconsistent results can be a significant challenge, and this resource aims to provide clear and actionable solutions to common experimental hurdles.
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent results in your LDLR uptake assays with this compound.
Question: Why am I seeing high variability in LDL uptake between replicate wells treated with this compound?
Answer: High well-to-well variability is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
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Cell Density: LDLR expression and activity can be significantly influenced by cell confluency.[1] Ensure that cells are seeded at a consistent density across all wells and that the confluency is optimal and uniform at the time of the assay. It is recommended to perform a cell density optimization experiment to determine the ideal plating density for your specific cell line and experimental conditions.[2]
-
This compound Preparation and Handling: As a small molecule inhibitor, proper handling of this compound is critical.
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Solubility: Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before further dilution in your cell culture medium.[1] Incomplete dissolution can lead to inconsistent concentrations in your assay wells. Sonication may be required to achieve a clear solution.
-
Storage: Store the stock solution at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1]
-
-
Fluorescently Labeled LDL: The quality and handling of fluorescent LDL can greatly impact results.
-
Aggregation: Vortexing fluorescently labeled LDL can cause aggregation, leading to non-specific uptake and high variability. Mix gently by inversion.
-
Quality: Use high-quality, commercially available fluorescent LDL or ensure your in-house labeled LDL is properly purified and validated.
-
Question: My this compound treatment is showing little to no effect on LDLR uptake, or the effect is not dose-dependent. What could be the cause?
Answer: A lack of a clear dose-response effect can be frustrating. Consider the following potential causes:
-
Inhibitor Concentration and Incubation Time:
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Concentration Range: Ensure you are using a relevant concentration range for this compound. Its reported IC50 is 537 nM, and it has been shown to restore LDL uptake in HepG2 cells at concentrations of 0.1 µM and 1 µM.[1] A wider dose-response curve, spanning several orders of magnitude around the IC50, is recommended.
-
Incubation Time: The pre-incubation time with this compound before adding fluorescent LDL is a critical parameter. This allows the inhibitor to interact with PCSK9 and subsequently affect LDLR levels. Optimize this incubation time (e.g., 1, 4, 6, or 24 hours) for your specific cell system.
-
-
Cell Culture Conditions:
-
Serum Presence: Components in serum can interfere with the activity of PCSK9 inhibitors.[3] It is advisable to perform the assay in serum-free or lipoprotein-deficient serum (LPDS) containing medium to upregulate LDLR expression and minimize interference.[2]
-
LDLR Expression Levels: The baseline expression of LDLR in your cells can affect the observable window of inhibition. Pre-incubating cells in lipoprotein-deficient medium for 24-48 hours can increase LDLR expression.[4]
-
-
Compound Stability: While specific stability data in cell culture media is limited, small molecules can degrade over long incubation periods. If you are performing long-term experiments, consider the stability of this compound under your specific conditions.
Question: I am observing high background fluorescence in my control wells, making it difficult to quantify LDL uptake accurately. How can I reduce the background?
Answer: High background fluorescence can mask the true signal from LDL uptake. Here are some strategies to minimize it:
-
Washing Steps: Thorough washing of the cells after incubation with fluorescent LDL is crucial to remove unbound probes. Perform multiple gentle washes with phosphate-buffered saline (PBS) or a suitable assay buffer.
-
Microscopy Settings: Optimize your fluorescence microscope settings.
-
Exposure Time: Use the lowest exposure time that still provides a good signal-to-noise ratio for your positive controls.
-
Filter Sets: Ensure you are using the correct filter sets for the specific fluorophore on your LDL to minimize bleed-through from other fluorescent sources.
-
-
Phenol Red-Free Medium: Phenol red in cell culture medium can contribute to background fluorescence. Consider using a phenol red-free medium for the final steps of your assay.
-
Autofluorescence: Some cell types exhibit higher levels of autofluorescence. Include an "unstained" control (cells that have not been treated with fluorescent LDL) to determine the baseline autofluorescence of your cells.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). It functions by binding to PCSK9 and antagonizing its interaction with the Low-Density Lipoprotein Receptor (LDLR). By preventing this interaction, this compound inhibits the PCSK9-mediated degradation of the LDLR, leading to an increase in the number of LDLRs on the cell surface and consequently, enhanced uptake of LDL cholesterol from the extracellular environment.[1]
What cell lines are suitable for LDLR uptake assays with this compound? The human hepatoma cell line, HepG2, is a commonly used and well-characterized model for studying LDLR biology and the effects of PCSK9 inhibitors, including this compound.[1] Other cell lines that express the LDLR, such as HuH7 and primary hepatocytes, can also be used. The choice of cell line should be guided by the specific research question.
How should I prepare my fluorescently labeled LDL? While commercially prepared fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL) is recommended for consistency, it is possible to label LDL in-house. It is critical to follow a validated protocol and to ensure the removal of any unincorporated dye. Aggregation of LDL during and after labeling is a common issue that can lead to artifacts. Avoid vigorous mixing, such as vortexing.
What are the key controls to include in my LDLR uptake assay? A well-controlled experiment is essential for interpreting your results. Key controls include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that are not treated with any compound.
-
Positive Control (Optional but Recommended): A known inhibitor of LDL uptake (e.g., a PCSK9 monoclonal antibody) to validate the assay system.
-
Unstained Control: Cells not incubated with fluorescent LDL to measure autofluorescence.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 537 nM | - | [1] |
| Effect | Restores LDL uptake in a dose-dependent manner | HepG2 | [1] |
Experimental Protocols
Protocol: Fluorescent LDL Uptake Assay in HepG2 Cells
This protocol provides a general framework for assessing the effect of this compound on LDLR-mediated uptake of fluorescently labeled LDL in HepG2 cells.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Lipoprotein-deficient serum (LPDS)
-
This compound
-
DMSO (cell culture grade)
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a pre-optimized density to achieve approximately 70-80% confluency at the time of the assay.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
LDLR Upregulation:
-
Aspirate the complete growth medium and wash the cells once with PBS.
-
Add medium containing 5-10% LPDS and incubate for 24-48 hours to upregulate LDLR expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Aspirate the LPDS-containing medium and add the this compound dilutions to the respective wells. Include vehicle controls.
-
Incubate for a pre-determined optimal time (e.g., 4-6 hours) at 37°C.
-
-
Fluorescent LDL Incubation:
-
Prepare a working solution of fluorescently labeled LDL in serum-free medium at a final concentration of 5-10 µg/mL.
-
Add the fluorescent LDL solution to all wells.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Washing and Imaging:
-
Aspirate the medium containing fluorescent LDL.
-
Wash the cells three times with cold PBS to remove unbound LDL.
-
Add fresh PBS or a suitable imaging buffer to the wells.
-
Image the plate using a fluorescence microscope or measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Mandatory Visualizations
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
Pcsk9-IN-13 pharmacokinetic challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with the small molecule inhibitor, Pcsk9-IN-13. The following information addresses common pharmacokinetic challenges and offers potential solutions based on current research in the field of oral PCSK9 inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing low plasma concentrations of this compound after oral administration in our animal models. What are the potential causes and solutions?
A1: Low oral bioavailability is a significant challenge for many small molecule PCSK9 inhibitors.[1] Potential causes include poor absorption, extensive first-pass metabolism, or rapid clearance.
Troubleshooting Steps:
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Formulation Optimization: The formulation of this compound can be critical for its absorption. Consider the use of permeation enhancers or lipid-based formulations to improve solubility and uptake. For example, the oral bioavailability of some investigational drugs has been improved with formulation strategies.
-
Dose Escalation Studies: Conduct dose-escalation studies to determine if higher doses can achieve therapeutic plasma concentrations without causing toxicity.
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Metabolic Stability Assessment: Evaluate the in vitro metabolic stability of this compound in liver microsomes or hepatocytes from the relevant species to understand its susceptibility to first-pass metabolism.
Q2: What is the primary mechanism of action for this compound and how does it differ from antibody-based therapies?
A2: this compound, as a small molecule inhibitor, is designed to interfere with the function of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The primary mechanism of PCSK9 is to bind to the LDL receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently higher levels of circulating LDL cholesterol.[2][3] Small molecule inhibitors like this compound can be developed to either disrupt the interaction between PCSK9 and the LDLR or to inhibit the synthesis of PCSK9.[4] This contrasts with monoclonal antibodies (e.g., evolocumab, alirocumab) that bind to circulating PCSK9, preventing it from interacting with the LDLR.[2][5]
Q3: Are there any known off-target effects or toxicities associated with small molecule PCSK9 inhibitors that we should monitor for?
A3: While specific data for this compound is not available, general concerns for small molecule inhibitors include potential off-target activities. For instance, the natural product berberine, which has PCSK9-inhibiting properties, has been associated with potential inhibitory activity on the hERG potassium channel.[1] It is crucial to perform comprehensive safety pharmacology and toxicology studies for this compound to identify any potential off-target effects.
Troubleshooting Guides
Guide 1: Addressing High Variability in Pharmacokinetic Data
Issue: High inter-individual variability is observed in the plasma exposure of this compound following oral dosing.
| Potential Cause | Troubleshooting/Solution |
| Food Effects | Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption. |
| Genetic Polymorphisms | Investigate the role of genetic variations in drug-metabolizing enzymes and transporters that may be involved in the disposition of this compound. |
| Gastrointestinal pH | Evaluate the pH-dependent solubility of this compound to understand how variations in gastric and intestinal pH might affect its absorption. |
Guide 2: Investigating Rapid Clearance
Issue: this compound exhibits a short half-life in vivo, requiring frequent administration.
| Potential Cause | Troubleshooting/Solution |
| Rapid Metabolism | Identify the primary metabolic pathways and the enzymes involved. Structural modifications to block metabolic hot-spots may prolong the half-life. |
| Active Efflux | Determine if this compound is a substrate for efflux transporters (e.g., P-glycoprotein) in the gut wall or liver, which could contribute to rapid elimination. Co-administration with an inhibitor of the specific transporter could be explored pre-clinically. |
Experimental Protocols
Protocol 1: In Vitro Assessment of PCSK9-LDLR Interaction Inhibition
This protocol outlines a biochemical assay to determine the potency of this compound in disrupting the interaction between PCSK9 and the LDL receptor.
Methodology:
-
Reagents: Recombinant human PCSK9, recombinant human LDLR-EGF-A domain, and a labeled detection antibody.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used. In this setup, binding of a fluorescently labeled PCSK9 to a fluorescently labeled LDLR brings the two fluorophores into proximity, resulting in a FRET signal.
-
Procedure:
-
Add a fixed concentration of labeled PCSK9 and LDLR to the wells of a microplate.
-
Add varying concentrations of this compound.
-
Incubate to allow for binding equilibrium.
-
Read the TR-FRET signal.
-
-
Data Analysis: The decrease in the FRET signal with increasing concentrations of this compound is used to calculate the IC50 value, representing the concentration of the inhibitor required to block 50% of the PCSK9-LDLR interaction.
Visualizations
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
- 1. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PCSK9 Inhibitors: The Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally Occurring PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preventing Pcsk9-IN-13 degradation in experimental setups
Welcome to the technical support center for Pcsk9-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental setups and to troubleshoot potential issues related to its stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound?
A1: Proper storage is critical to maintain the stability and activity of this compound. For the solid compound, storage at -20°C is recommended for long-term stability, where it can be stable for up to three years. For shorter periods, it can be stored at 4°C for up to two years. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1][2] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q2: I am observing lower than expected activity of this compound in my cell-based assay. What could be the cause?
A2: A loss of activity can be attributed to several factors:
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Improper Storage: Verify that the compound and its stock solutions have been stored at the recommended temperatures and protected from light.
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Degradation in Media: The stability of small molecules can be pH-dependent.[3][4][5] Ensure the pH of your cell culture medium is within the optimal range for the inhibitor's stability. Extreme pH values can lead to hydrolysis or oxidation.[5]
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Precipitation: this compound has limited solubility in aqueous solutions. When diluting the DMSO stock solution into your aqueous assay buffer or cell culture medium, ensure the final DMSO concentration is low enough (typically ≤1%) to prevent precipitation.[1][6] Visual inspection for precipitates under a microscope is recommended.
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Adsorption to Plastics: Small molecules can adsorb to the surface of plasticware. Consider using low-adhesion microplates or glassware.
Q3: Can this compound be sensitive to light?
A3: Yes, many small molecule inhibitors are photosensitive.[7][8] Exposure to light, especially UV radiation, can lead to photodegradation, resulting in a loss of activity.[8][9] It is recommended to handle this compound and its solutions in a dark or amber vial and to minimize exposure to direct light during experiments.
Q4: What is the mechanism of action of this compound?
A4: this compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a protein that binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[10][11] By inhibiting the interaction between PCSK9 and LDLR, this compound prevents LDLR degradation, leading to increased recycling of the receptor to the cell surface.[2][12][13][14] This results in enhanced clearance of LDL cholesterol from the circulation.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Aliquoting | Prepare single-use aliquots of your this compound stock solution. | Repeated freeze-thaw cycles can lead to degradation of the compound.[1] |
| Solvent Evaporation | Ensure vials are tightly sealed. Use fresh DMSO for preparing stock solutions. | Evaporation of DMSO can concentrate the inhibitor, leading to inaccurate dosing. Hygroscopic DMSO can affect solubility. |
| Variable Incubation Times | Standardize all incubation times precisely as per the protocol. | The effect of the inhibitor may be time-dependent. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | Cellular responses, including LDLR expression and trafficking, can change with increasing passage number. |
Issue 2: Precipitate Formation Upon Dilution
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility in Aqueous Buffer | Decrease the final concentration of this compound. Increase the final percentage of DMSO (while ensuring it is not toxic to the cells, typically <1%).[1][6] | This compound is hydrophobic and has limited aqueous solubility. |
| "Salting Out" Effect | Check the composition of your buffer. High salt concentrations can decrease the solubility of organic molecules. | The ionic strength of the buffer can influence the solubility of the inhibitor. |
| Temperature Effects | Ensure all solutions are at room temperature before mixing. | Solubility can be temperature-dependent. |
Data Summary
This compound Storage Recommendations
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[2] |
| 4°C | Up to 2 years[1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL | May require sonication to fully dissolve. |
| Aqueous Buffers | Low | Final DMSO concentration in assays should be kept low (e.g., ≤1%) to avoid precipitation.[1][6] |
Experimental Protocols
Protocol 1: In Vitro PCSK9-LDLR Binding Assay
This protocol is adapted from commercially available ELISA-based assay kits.[1][6][15][16]
-
Plate Coating: Coat a 96-well high-binding plate with purified LDLR protein overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should not exceed 1%.[6]
-
Incubation: Add recombinant human PCSK9 protein and the this compound dilutions to the plate. Incubate for 2 hours at room temperature. Include a positive control (PCSK9 without inhibitor) and a negative control (no PCSK9).
-
Detection: Wash the plate and add a primary antibody against PCSK9, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of this compound at each concentration relative to the positive control.
Protocol 2: Cell-Based LDL Uptake Assay in HepG2 Cells
This protocol is a common method to assess the functional effect of PCSK9 inhibitors in a cellular context.[17][18][19]
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at various concentrations for a predefined period (e.g., 24 hours). Include a vehicle control (DMSO).
-
LDL-Uptake: Add fluorescently labeled LDL (e.g., DiI-LDL) to the cells and incubate for 4 hours at 37°C.
-
Washing: Wash the cells with PBS to remove unbound DiI-LDL.
-
Quantification: Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify using fluorescence microscopy.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., using a DNA stain like DAPI) and compare the LDL uptake in treated cells to the vehicle control.
Visualizations
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell-based LDL uptake assay.
Caption: Troubleshooting logic for low inhibitor activity.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effect of pH on the structure, function, and stability of human calcium/calmodulin-dependent protein kinase IV: combined spectroscopic and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nottingham-repository.worktribe.com [nottingham-repository.worktribe.com]
- 13. Small molecules as inhibitors of PCSK9: Current status and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. raybiotech.com [raybiotech.com]
- 17. researchgate.net [researchgate.net]
- 18. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting PCSK9 in Liver Cancer Cells Triggers Metabolic Exhaustion and Cell Death by Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Pcsk9-IN-13 dose-response curve inconsistencies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Pcsk9-IN-13 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound dose-response curve is flat or shows very weak inhibition. What are the possible causes?
A1: Several factors could contribute to a lack of response in your assay:
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Compound Solubility: this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your serial dilutions.[1] Precipitation of the compound at higher concentrations is a common issue and can lead to an artificially flat dose-response curve.
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Incorrect Concentration Range: The reported IC50 for this compound is 537 nM.[1] Your dilution series should adequately bracket this value. We recommend a concentration range from at least 10 µM down to 1 nM.
-
Cell Health and Density: Poor cell health or inconsistent cell seeding density can significantly impact assay results. Ensure your HepG2 cells (or other model system) are healthy, actively dividing, and seeded at a consistent density across all wells.[2]
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Reagent Quality: Verify the activity of your recombinant PCSK9 protein and the quality of your fluorescently labeled LDL. Degradation of these critical reagents will compromise the assay.
-
Incubation Times: Optimize incubation times for both the this compound with PCSK9 and the PCSK9/inhibitor complex with the cells. Insufficient incubation may not allow for effective inhibition or LDL uptake.
Q2: I am observing a biphasic or bell-shaped dose-response curve. What does this indicate?
A2: A bell-shaped curve can be indicative of compound cytotoxicity at higher concentrations.[3] this compound, like many small molecules, may exhibit off-target effects or induce cell death at concentrations significantly above its IC50. This can lead to a decrease in LDL uptake that is not related to PCSK9 inhibition. It is recommended to perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same concentrations of this compound to assess its impact on cell viability.
Q3: There is high variability between my replicate wells. How can I improve the reproducibility of my assay?
A3: High variability can stem from several sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially when preparing serial dilutions, is a major contributor to variability. Use calibrated pipettes and proper technique.
-
Inconsistent Cell Seeding: As mentioned, ensure a uniform cell monolayer. Edge effects in multi-well plates can also be a factor; consider avoiding the outermost wells if this is a persistent issue.
-
Washing Steps: Inconsistent washing to remove unbound labeled LDL can leave behind background fluorescence, leading to variability. Automate washing steps if possible, or use a consistent and gentle technique.
-
Compound Precipitation: Visually inspect your dilution plate for any signs of compound precipitation before adding it to the cells.
Q4: How should I prepare my stock solution of this compound?
A4: this compound is soluble in DMSO at 100 mg/mL (201.77 mM).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO. Use of ultrasonic treatment may be necessary to fully dissolve the compound.[1] Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened vial.[1] For working solutions, further dilutions should be made in your assay medium, ensuring the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).
Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 537 nM | In vitro PCSK9-LDLR binding assay | [1] |
| In Vitro Activity | Restores LDL uptake in HepG2 cells | HepG2 hepatocytes | [1] |
| In Vivo Activity | ~10% reduction in total cholesterol | Male C57BL/6 mice (at 16.4 mg/kg/day, s.c., 14 days) | [1] |
| Solubility | 100 mg/mL in DMSO | N/A | [1] |
Experimental Protocols
Detailed Protocol: In Vitro PCSK9-LDLR Binding Assay
This protocol is adapted from a general PCSK9-LDLR in vitro binding assay and can be used to determine the IC50 of this compound.[4]
Materials:
-
Recombinant human PCSK9
-
Recombinant human LDLR (EGF-A domain)
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Coated microplate (e.g., high-binding 96-well plate)
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Detection antibody (e.g., anti-His-tag HRP conjugated)
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Substrate (e.g., TMB)
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Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with recombinant human LDLR (EGF-A domain) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the plate with blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant.
-
Incubation: Add the this compound dilutions to the wells, followed by the addition of recombinant human PCSK9. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Signal Development: Add the substrate and incubate until sufficient color development.
-
Stop Reaction: Add the stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50.
Detailed Protocol: Cell-Based LDL Uptake Assay in HepG2 Cells
This protocol is a hypothetical, detailed procedure based on information about this compound's activity in HepG2 cells and general LDL uptake assay protocols.[1][4]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human PCSK9
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
-
This compound
-
96-well black, clear-bottom tissue culture plate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Starvation: Once confluent, aspirate the growth medium and replace it with serum-free medium. Incubate for 16-24 hours to upregulate LDLR expression.
-
Compound and PCSK9 Preparation: Prepare serial dilutions of this compound in serum-free medium. In a separate tube, pre-incubate the this compound dilutions with recombinant human PCSK9 for 30-60 minutes at 37°C.
-
Cell Treatment: Add the pre-incubated this compound/PCSK9 mixture to the cells. Include controls for vehicle (DMSO), PCSK9 alone, and no treatment. Incubate for 1-2 hours at 37°C.
-
LDL Uptake: Add fluorescently labeled LDL to each well and incubate for 2-4 hours at 37°C.
-
Washing: Gently wash the cells three times with PBS to remove unbound labeled LDL.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader or capture images using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence signal to a cell viability marker if necessary. Plot the normalized fluorescence against the log of the inhibitor concentration and fit to a four-parameter logistic model to determine the EC50.
Visualizations
Caption: PCSK9 binds to the LDL receptor, leading to its degradation.
Caption: Workflow for generating a this compound dose-response curve.
Caption: Decision tree for troubleshooting dose-response curve issues.
References
Validation & Comparative
Validating Pcsk9-IN-13 Efficacy: A Comparative Guide to PCSK9 siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two distinct methodologies for inhibiting PCSK9 function: the small molecule inhibitor Pcsk9-IN-13 and siRNA-mediated gene knockdown. This document outlines their mechanisms of action, presents a framework for comparing their efficacy, and provides detailed experimental protocols for validation studies.
At a Glance: this compound vs. PCSK9 siRNA
| Feature | This compound (Small Molecule Inhibitor) | PCSK9 siRNA (e.g., Inclisiran) |
| Mechanism of Action | Binds directly to the PCSK9 protein, preventing its interaction with the LDL receptor (LDLR).[1] | Prevents the translation of PCSK9 messenger RNA (mRNA), thereby inhibiting the synthesis of the PCSK9 protein.[2][3] |
| Target | Extracellular and circulating PCSK9 protein. | Intracellular PCSK9 mRNA within hepatocytes.[2][3] |
| Mode of Administration | Typically oral or injectable, depending on formulation. | Subcutaneous injection.[4] |
| Onset of Action | Generally rapid, dependent on pharmacokinetic properties. | Slower onset, as it relies on the turnover of existing PCSK9 protein. |
| Duration of Effect | Shorter, requiring more frequent dosing. | Long-acting, with dosing intervals of several months.[3] |
| Potential for Off-Target Effects | Potential for off-target binding to other proteins. | Potential for off-target gene silencing, though chemical modifications enhance specificity.[5] |
Delving into the Mechanisms: Two Paths to Lowering LDL
The validation of a novel PCSK9 inhibitor like this compound necessitates a thorough understanding of its mechanism relative to established methods. PCSK9 siRNA knockdown serves as an excellent benchmark due to its distinct and highly specific mode of action.
This compound , as a small molecule inhibitor, functions by directly antagonizing the binding of PCSK9 to the LDL receptor. This interaction is critical for the PCSK9-mediated degradation of the LDLR. By blocking this binding, this compound preserves the LDLR on the hepatocyte surface, leading to increased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation.
PCSK9 siRNA , on the other hand, operates upstream by targeting the very synthesis of the PCSK9 protein. The small interfering RNA molecule is designed to be complementary to the mRNA sequence of PCSK9. Once introduced into a hepatocyte, the siRNA engages the cell's natural RNA interference (RNAi) machinery to seek out and degrade the target mRNA. This effectively silences the gene, leading to a profound and sustained reduction in PCSK9 protein levels.[2][3]
dot
References
- 1. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Interfering RNA Therapeutic Inclisiran: A New Approach to Targeting PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inclisiran: a new generation of lipid-lowering siRNA therapeutic [frontiersin.org]
- 4. Low-density Lipoprotein-Cholesterol Lowering Strategies for Prevention of Atherosclerotic Cardiovascular Disease: Focus on siRNA Treatment Targeting PCSK9 (Inclisiran) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zilebesiran as an Innovative siRNA-Based Therapeutic Approach for Hypertension: Emerging Perspectives in Cardiovascular Medicine [mdpi.com]
A Head-to-Head In Vitro Comparison: Pcsk9-IN-13 vs. Evolocumab in the Battle Against PCSK9
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the small molecule inhibitor Pcsk9-IN-13 and the monoclonal antibody evolocumab, two distinct therapeutic modalities targeting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) for the management of hypercholesterolemia. This report synthesizes available experimental data to evaluate their respective efficacies in key biochemical and cell-based assays.
At the forefront of lipid-lowering therapies, inhibitors of PCSK9 have revolutionized the treatment of cardiovascular diseases by enhancing the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream. Evolocumab, a human monoclonal antibody, represents a clinically established biologic, while this compound emerges as a promising small molecule inhibitor. Understanding their in vitro performance is crucial for the continued development of next-generation PCSK9-targeted therapeutics.
Quantitative Efficacy Comparison
The following table summarizes the key in vitro efficacy parameters for this compound and evolocumab based on available data. It is important to note that these values are derived from separate studies and may not be directly comparable due to differing experimental conditions.
| Parameter | This compound | Evolocumab |
| IC50 (PCSK9-LDLR Interaction) | 537 nM | 2.08 ± 1.21 nM |
| Binding Affinity (Kd to PCSK9) | Data not available | 4 pM |
| Cellular LDL Uptake | Dose-dependent restoration in HepG2 cells | Increased LDLR protein levels and enhanced LDL uptake in HepG2 cells |
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and evolocumab function by disrupting the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR). By inhibiting this binding, they prevent the PCSK9-mediated degradation of the LDLR, leading to increased recycling of the receptor to the hepatocyte surface and consequently, enhanced clearance of circulating LDL-C.
Figure 1: PCSK9 mechanism and points of inhibition.
Experimental Workflows: Assessing Inhibitor Potency
The in vitro evaluation of PCSK9 inhibitors typically involves a series of assays to determine their binding affinity, inhibitory concentration, and cellular activity. A generalized workflow for comparing the efficacy of compounds like this compound and evolocumab is depicted below.
Figure 2: Generalized workflow for in vitro comparison.
Experimental Protocols
PCSK9-LDLR Interaction Assay (ELISA-based)
This assay is designed to quantify the ability of an inhibitor to block the binding of PCSK9 to the LDLR.
-
Materials:
-
Recombinant human PCSK9
-
Recombinant human LDLR-extracellular domain (ECD)
-
High-binding 96-well microplates
-
Test inhibitors (this compound, evolocumab)
-
Detection antibody (e.g., anti-PCSK9 antibody conjugated to HRP)
-
Substrate (e.g., TMB)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 3% BSA)
-
-
Procedure:
-
Coat the 96-well plate with recombinant human LDLR-ECD overnight at 4°C.
-
Wash the plate with wash buffer to remove unbound LDLR.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Pre-incubate a fixed concentration of recombinant human PCSK9 with serial dilutions of the test inhibitor for 1 hour at room temperature.
-
Add the PCSK9-inhibitor mixture to the LDLR-coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound PCSK9.
-
Add the HRP-conjugated anti-PCSK9 detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Fluorescent LDL Uptake Assay in HepG2 Cells
This cell-based assay measures the functional consequence of PCSK9 inhibition, which is the enhanced uptake of LDL by liver cells.
-
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipoprotein-deficient serum (LPDS)
-
Fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL)
-
Recombinant human PCSK9
-
Test inhibitors (this compound, evolocumab)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microscope or high-content imaging system
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Replace the growth medium with a medium containing LPDS to upregulate LDLR expression and incubate for 24 hours.
-
Treat the cells with a fixed concentration of recombinant human PCSK9 in the presence of serial dilutions of the test inhibitor for a specified period (e.g., 4-6 hours).
-
Add fluorescently labeled LDL to the wells and incubate for 2-4 hours at 37°C.
-
Wash the cells with PBS to remove extracellular fluorescent LDL.
-
Fix the cells with 4% paraformaldehyde (optional, depending on the detection method).
-
Quantify the intracellular fluorescence using a fluorescence microscope, high-content imager, or a plate reader.
-
Normalize the fluorescence intensity to the cell number (e.g., using a nuclear stain like DAPI).
-
Determine the concentration-dependent effect of the inhibitor on LDL uptake.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between two molecules in real-time.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Recombinant human PCSK9 (ligand)
-
Test inhibitor (analyte, e.g., evolocumab)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilize recombinant human PCSK9 onto the sensor chip surface via amine coupling.
-
Prepare a series of dilutions of the test inhibitor (analyte) in the running buffer.
-
Inject the analyte dilutions over the PCSK9-coated surface and a reference surface (without PCSK9) at a constant flow rate.
-
Monitor the change in the refractive index (measured in Resonance Units, RU) in real-time to generate sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between each analyte injection to remove the bound analyte.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Concluding Remarks
While both this compound and evolocumab effectively target the PCSK9-LDLR pathway, the available in vitro data suggest a significantly higher potency for the monoclonal antibody evolocumab in terms of both binding affinity and inhibition of the protein-protein interaction. The picomolar binding affinity of evolocumab is a hallmark of antibody-based therapeutics, offering high specificity and prolonged target engagement. This compound, as a small molecule, presents an alternative therapeutic modality with potential advantages in terms of oral bioavailability and manufacturing costs. However, based on the current data, its in vitro potency is substantially lower than that of evolocumab.
It is crucial to emphasize that a definitive comparison of the in vitro efficacy would necessitate head-to-head studies conducted under identical experimental conditions. The data presented here should be interpreted as a guide based on publicly available information. Further research, including direct comparative studies and in vivo experiments, is warranted to fully elucidate the therapeutic potential of this compound relative to established biologics like evolocumab.
A Head-to-Head In Vivo Comparison: Pcsk9-IN-13 and Alirocumab
In the landscape of cardiovascular disease therapeutics, the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal strategy for lowering low-density lipoprotein cholesterol (LDL-C). This guide provides a detailed, data-driven comparison of two distinct PCSK9 inhibitors: Pcsk9-IN-13, a small molecule inhibitor, and alirocumab, a well-established monoclonal antibody. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, in vivo efficacy, and the experimental protocols underpinning these findings.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and alirocumab function by disrupting the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR). By doing so, they prevent the PCSK9-mediated degradation of the LDLR, leading to an increased number of receptors on the surface of hepatocytes. This, in turn, enhances the clearance of LDL-C from the bloodstream.
Alirocumab, a fully human monoclonal antibody, binds with high affinity to circulating PCSK9, preventing it from binding to the LDLR.[1] this compound, a small molecule, also inhibits the PCSK9-LDLR interaction, with a reported in vitro IC50 of 537 nM.[2]
Figure 1: PCSK9 Signaling Pathway and Points of Inhibition.
In Vivo Efficacy: A Comparative Analysis
Direct head-to-head in vivo studies of this compound and alirocumab are not publicly available. However, data from separate preclinical studies in relevant mouse models allow for a comparative assessment. It is important to note that this compound (also referred to as "compound 3f") is a proof-of-concept molecule with limited in vivo data. A more potent, orally bioavailable analog, NYX-PCSK9i, has been developed from the same chemical series and has more extensive in vivo characterization.[3] For a more meaningful comparison with the clinically advanced alirocumab, the in vivo data for NYX-PCSK9i will be used alongside the available data for this compound.
Data Presentation
| Parameter | This compound | NYX-PCSK9i | Alirocumab |
| Molecule Type | Small Molecule | Small Molecule | Monoclonal Antibody |
| In Vitro IC50 | 537 nM[2] | Not Reported | Not Applicable |
| Animal Model | C57BL/6 Mice[2] | APOE3Leiden.CETP Mice[3] | APOE3Leiden.CETP Mice[1] |
| Dosing Regimen | 16.4 mg/kg/day, s.c., 14 days[2] | 50 mg/kg/day, oral, 5 weeks[4] | 3 mg/kg & 10 mg/kg, weekly s.c., 18 weeks[1] |
| Reduction in Total Cholesterol | ~10%[2] | 46% (monotherapy)[4], 65% (with atorvastatin)[4] | 37% (3 mg/kg), 46% (10 mg/kg)[1] |
Experimental Protocols
This compound In Vivo Study
-
Animal Model: Male C57BL/6 mice.[2]
-
Treatment Groups: Vehicle control and this compound (16.4 mg/kg/day).[2]
-
Administration: Subcutaneous (s.c.) injection daily for 14 days.[2]
-
Endpoint: Measurement of plasma total cholesterol levels.[2]
NYX-PCSK9i In Vivo Study
-
Animal Model: APOE*3Leiden.CETP transgenic mice, which have a human-like lipoprotein metabolism.[3]
-
Treatment Groups: Vehicle control, NYX-PCSK9i (50 mg/kg/day), atorvastatin, and a combination of NYX-PCSK9i and atorvastatin.[4]
-
Administration: Oral gavage daily for 5 weeks.[4]
-
Endpoint: Measurement of plasma total cholesterol levels.[4]
Alirocumab In Vivo Study
-
Animal Model: Female APOE*3Leiden.CETP transgenic mice.[1]
-
Diet: Western-type diet to induce hypercholesterolemia.[1]
-
Treatment Groups: Vehicle control, alirocumab (3 mg/kg and 10 mg/kg).[1]
-
Administration: Subcutaneous (s.c.) injection weekly for 18 weeks.[1]
-
Endpoint: Measurement of plasma total cholesterol and triglycerides.[1]
Figure 2: Comparative In Vivo Experimental Workflows.
Summary and Future Directions
Alirocumab, a clinically approved monoclonal antibody, demonstrates robust and dose-dependent reduction of total cholesterol in a preclinical model of human hyperlipidemia.[1] this compound, an early-stage small molecule inhibitor, has shown modest in vivo efficacy in a wild-type mouse model.[2] However, a more advanced analog from the same series, NYX-PCSK9i, exhibits significant, orally bioavailable cholesterol-lowering effects in a more clinically relevant mouse model, with efficacy comparable to that of alirocumab.[4] The development of potent, orally available small-molecule PCSK9 inhibitors like NYX-PCSK9i represents a promising future direction in lipid-lowering therapy, potentially offering a more convenient and cost-effective alternative to injectable monoclonal antibodies. Further head-to-head studies will be crucial to fully elucidate the comparative efficacy and safety profiles of these different modalities.
References
- 1. Alirocumab inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nyrada’s updates on preclinical study of NYX-PCSK9i with statin - Biotech [biotechdispatch.com.au]
Cross-validation of Pcsk9-IN-13 Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of Pcsk9-IN-13, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), across different human cell lines. The data presented here is essential for the cross-validation of its biological activity and for understanding its potential therapeutic applications in various cellular contexts. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a potent inhibitor of PCSK9, a protein that plays a critical role in regulating low-density lipoprotein (LDL) cholesterol levels. PCSK9 binds to the LDL receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and a subsequent increase in circulating LDL cholesterol. By binding to PCSK9, this compound antagonizes the PCSK9-LDLR interaction, thereby preventing LDLR degradation. This leads to an increased number of LDLRs on the cell surface, enhanced uptake of LDL cholesterol from the circulation, and ultimately, a reduction in plasma LDL levels.
Comparative Activity of this compound in Different Cell Lines
To assess the cross-validation of this compound's activity, its efficacy in inhibiting PCSK9-mediated LDLR degradation was evaluated in various cell lines, including the human hepatoma cell lines HepG2 and Huh7, and the human colorectal adenocarcinoma cell line Caco-2. These cell lines are widely used models for studying liver and intestinal cholesterol metabolism, respectively.
Table 1: Comparative Efficacy of this compound in Different Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Key Findings |
| HepG2 | Human Hepatoma | 537 | Dose-dependent restoration of LDL uptake.[1] |
| Huh7 | Human Hepatoma | Data not available | PCSK9 expression is well-documented, making it a suitable model for inhibitor studies. |
| Caco-2 | Human Colorectal Adenocarcinoma | Data not available | An established model for intestinal lipid absorption and PCSK9 function. |
Note: Specific IC50 values for this compound in Huh7 and Caco-2 cells are not publicly available in the searched literature. The table reflects the available data for HepG2 cells and the relevance of the other cell lines for such studies.
Comparison with an Alternative PCSK9 Inhibitor: Evolocumab
Evolocumab is a well-characterized monoclonal antibody inhibitor of PCSK9. While a direct comparative study with this compound in the same cell lines under identical conditions is not available in the public domain, understanding the cellular effects of Evolocumab provides a benchmark for evaluating small molecule inhibitors.
Table 2: Activity of Evolocumab in In Vitro Studies
| Inhibitor | Cell Line(s) | Mechanism of Action | Reported Efficacy |
| Evolocumab | HepG2, others | Monoclonal antibody that binds to PCSK9 and blocks its interaction with the LDLR. | Significantly increases LDL uptake in a dose-dependent manner. |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the activity of PCSK9 inhibitors.
LDL Uptake Assay
This assay measures the ability of cells to take up fluorescently labeled LDL from the culture medium, providing a functional readout of LDLR activity.
Protocol:
-
Cell Culture: Plate HepG2, Huh7, or Caco-2 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a control inhibitor for a predetermined period (e.g., 24 hours).
-
LDL Incubation: Add fluorescently labeled LDL (e.g., DiI-LDL) to the cell culture medium and incubate for 4 hours at 37°C.
-
Washing: Remove the medium and wash the cells with phosphate-buffered saline (PBS) to remove unbound fluorescent LDL.
-
Quantification: Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates enhanced LDL uptake.
Western Blot for LDLR Expression
This technique is used to quantify the amount of LDLR protein in cells, providing a direct measure of the inhibitor's effect on preventing LDLR degradation.
Protocol:
-
Cell Lysis: After treatment with the inhibitor, wash the cells with cold PBS and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the LDLR. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Detect the protein bands using a chemiluminescent substrate and image the membrane. The intensity of the bands corresponds to the amount of LDLR protein.
Visualizing the PCSK9 Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key biological pathway and the experimental process for evaluating PCSK9 inhibitors.
Caption: PCSK9 signaling pathway and points of inhibition.
Caption: Workflow for evaluating this compound activity.
Conclusion
This compound demonstrates potent inhibition of PCSK9 in the HepG2 human hepatoma cell line, leading to a dose-dependent increase in LDL uptake. While quantitative data in other relevant cell lines such as Huh7 and Caco-2 are not yet publicly available, the established role of PCSK9 in these cells suggests they are critical models for further cross-validation studies. The provided experimental protocols offer a robust framework for conducting such comparative analyses. Future studies directly comparing the activity of this compound with other inhibitors like Evolocumab across a panel of cell lines will be invaluable for a comprehensive understanding of its therapeutic potential.
References
A Comparative Guide to Small Molecule PCSK9 Inhibitors: Pcsk9-IN-13 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By binding to the Low-Density Lipoprotein Receptor (LDLR), PCSK9 targets it for degradation, thereby reducing the clearance of LDL cholesterol from the bloodstream. While monoclonal antibodies have validated PCSK9 as a therapeutic target, the quest for orally bioavailable small molecule inhibitors continues to be an area of intense research. This guide provides a comparative overview of Pcsk9-IN-13 and other notable small molecule PCSK9 inhibitors, supported by available experimental data.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and other selected small molecule PCSK9 inhibitors. Direct head-to-head comparative studies are limited, and data are compiled from various sources.
Table 1: Biochemical Potency of Small Molecule PCSK9 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | PCSK9-LDLR Interaction | Biochemical Assay | 537 | [1] |
| NYX-PCSK9i | PCSK9-LDLR Interaction | Biochemical Assay | 323 |
Table 2: Cellular and In Vivo Activity of Small Molecule PCSK9 Inhibitors
| Compound | Model System | Key Finding | Reference |
| This compound | HepG2 hepatocytes | Restores LDL uptake in a dose-dependent manner (at 0.1 and 1 µM). | [1] |
| Male C57BL/6 mice | A significant reduction of total cholesterol plasma levels by approximately 10% at a dose of 16.4 mg/kg/day (s.c., 14 days). | [1] | |
| NYX-PCSK9i | Human lymphocytes | Protects LDLR from PCSK9-directed degradation. | |
| APOE*3-Leiden.CETP mice | Dose-dependent decrease in plasma total cholesterol of up to 57% (oral administration). | ||
| MK-0616 | Healthy men | Reduced blood levels of free PCSK9 protein by more than 90% from baseline. | |
| Men and women with high cholesterol on statin therapy | LDL-cholesterol decreased by about 65% from baseline levels after 14 days of treatment. |
Signaling Pathway and Inhibitor Mechanism
The diagram below illustrates the critical role of PCSK9 in LDLR trafficking and the mechanism by which small molecule inhibitors disrupt this process.
Caption: PCSK9-LDLR pathway and inhibitor action.
Experimental Protocols
Detailed methodologies for key assays used to characterize small molecule PCSK9 inhibitors are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PCSK9-LDLR Binding
This assay quantifies the interaction between PCSK9 and the LDLR in a solution-based format.
-
Reagents and Materials:
-
Recombinant human PCSK9 protein (tagged, e.g., with a 6xHis tag).
-
Recombinant human LDLR-EGF-A domain (tagged, e.g., with a FLAG tag).
-
Anti-tag antibody conjugated to a FRET donor (e.g., Europium cryptate).
-
Anti-tag antibody conjugated to a FRET acceptor (e.g., d2 or XL665).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well low-volume microplates.
-
HTRF-compatible microplate reader.
-
-
Procedure:
-
Prepare a solution of the test compound (e.g., this compound) at various concentrations in the assay buffer.
-
In a microplate well, add the test compound solution.
-
Add a pre-mixed solution of recombinant PCSK9 and LDLR-EGF-A domain to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.
-
Add a pre-mixed solution of the donor- and acceptor-conjugated antibodies to each well.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 2-4 hours).
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of small molecules to a target protein.
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Recombinant human PCSK9 protein.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
Test compound solutions at various concentrations.
-
-
Procedure:
-
Immobilize the recombinant PCSK9 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Equilibrate the sensor chip with running buffer.
-
Inject a series of concentrations of the test compound over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the compound to the immobilized PCSK9.
-
After each injection, allow for a dissociation phase where the running buffer flows over the chip.
-
Regenerate the sensor surface between different compound injections if necessary.
-
Fit the sensorgram data (association and dissociation curves) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cell-Based LDL Uptake Assay in HepG2 Cells
This assay measures the ability of a compound to restore the uptake of fluorescently labeled LDL in the presence of PCSK9.
-
Reagents and Materials:
-
HepG2 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipoprotein-deficient serum (LPDS).
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL).
-
Recombinant human PCSK9 protein.
-
Test compound.
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence microscope or high-content imaging system.
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Deplete cholesterol from the cells by incubating them in a medium containing LPDS for 24 hours.
-
Treat the cells with the test compound at various concentrations for a specified period (e.g., 1 hour).
-
Add recombinant PCSK9 protein to the wells (except for the negative control) and incubate for another period (e.g., 3 hours).
-
Add fluorescently labeled LDL to all wells and incubate for a further period (e.g., 4 hours) at 37°C.
-
Wash the cells with PBS to remove unbound fluorescent LDL.
-
Fix the cells (e.g., with 4% paraformaldehyde) and stain the nuclei with a fluorescent dye (e.g., DAPI).
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescence intensity of the labeled LDL within the cells, normalized to the cell number (from the nuclear stain).
-
Plot the normalized fluorescence intensity against the compound concentration to determine the compound's effect on LDL uptake.
-
This guide provides a foundational comparison of this compound with other emerging small molecule PCSK9 inhibitors. As the field rapidly evolves, continued monitoring of published literature and clinical trial data will be essential for a comprehensive understanding of the therapeutic potential of these novel agents.
References
On-Target Efficacy of Pcsk9-IN-13: A Comparative Guide to CRISPR-Cas9 Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pcsk9-IN-13, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), with other PCSK9-targeting therapeutics. It includes supporting experimental data and detailed protocols for on-target validation using CRISPR-Cas9, empowering researchers to objectively assess and select the most suitable tools for their research and development endeavors.
Introduction to PCSK9 and its Inhibition
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2] This reduction in LDLRs leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease.[3]
Inhibition of PCSK9 has emerged as a powerful therapeutic strategy to lower LDL-C levels.[4] Several modalities have been developed to target PCSK9, including monoclonal antibodies, small interfering RNA (siRNA), and small molecule inhibitors. This guide focuses on the on-target validation of a small molecule inhibitor, this compound, and compares its preclinical profile with established biologic and nucleic acid-based therapies.
Comparative Analysis of PCSK9 Inhibitors
This section provides a side-by-side comparison of this compound with leading monoclonal antibody and siRNA therapeutics targeting PCSK9. The data presented is based on publicly available preclinical and clinical trial information.
Table 1: In Vitro and In Vivo Efficacy of PCSK9 Inhibitors
| Feature | This compound (Small Molecule) | Evolocumab (Monoclonal Antibody) | Alirocumab (Monoclonal Antibody) | Inclisiran (siRNA) |
| Mechanism of Action | Binds to PCSK9, antagonizing its interaction with the LDLR.[5] | Binds to circulating PCSK9, preventing its interaction with the LDLR.[6][7] | Binds to circulating PCSK9, preventing its interaction with the LDLR.[6][7] | Inhibits the synthesis of PCSK9 protein in hepatocytes via RNA interference.[8][9] |
| IC50 / EC50 | IC50: 537 nM[5] | Binding Affinity (KD): ~100-300 pM | Binding Affinity (KD): ~1-5 nM | N/A (acts intracellularly) |
| Effect on LDL Uptake (in vitro) | Dose-dependently restores LDL uptake in HepG2 cells at 0.1 and 1 µM.[5] | Dose-dependently inhibits the effect of PCSK9 on cellular LDL uptake.[10] | Dose-dependently inhibits the effect of PCSK9 on cellular LDL uptake. | Increases LDL uptake by reducing PCSK9 expression. |
| LDL-C Reduction (in vivo) | ~10% reduction in total cholesterol in mice at 16.4 mg/kg/day (s.c., 14 days).[5] | Up to 60% reduction in LDL-C in clinical trials.[4][8] | Up to 60% reduction in LDL-C in clinical trials.[4][8] | ~50% sustained reduction in LDL-C in clinical trials.[11] |
| Administration | Subcutaneous injection[5] | Subcutaneous injection (every 2 or 4 weeks)[6] | Subcutaneous injection (every 2 or 4 weeks)[6] | Subcutaneous injection (twice yearly after initial doses)[9] |
Confirming On-Target Effects of this compound using CRISPR-Cas9
CRISPR-Cas9 technology offers a powerful and precise method to validate that the observed effects of a small molecule inhibitor are indeed due to its interaction with the intended target. By creating a PCSK9 knockout cell line, researchers can assess whether the compound's activity is lost in the absence of its target.
Experimental Workflow for CRISPR-Cas9 Validation
Detailed Experimental Protocols
3.1. Generation of PCSK9 Knockout HepG2 Cells using CRISPR-Cas9
-
sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the human PCSK9 gene using a publicly available design tool.
-
Synthesize and clone the sgRNAs into a suitable expression vector co-expressing Cas9 nuclease.
-
-
Transfection of HepG2 Cells:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfect the cells with the Cas9/sgRNA expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Single-Cell Cloning and Expansion:
-
Two days post-transfection, dilute the cells to a single-cell suspension and plate into 96-well plates to isolate individual clones.
-
Expand the resulting colonies.
-
-
Validation of PCSK9 Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones. Amplify the targeted region of the PCSK9 gene by PCR and sequence the amplicons to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Lyse the cells and perform a Western blot to confirm the absence of PCSK9 protein expression in the knockout clones compared to wild-type cells.
-
3.2. LDL Uptake Assay
-
Cell Seeding:
-
Seed wild-type and validated PCSK9 knockout HepG2 cells into 96-well, black, clear-bottom plates at a density of 4 x 104 cells per well. Allow cells to adhere overnight.
-
-
Cholesterol Starvation:
-
Aspirate the growth medium and replace it with a serum-free medium containing 0.5% bovine serum albumin (BSA). Incubate for 6 hours to upregulate LDLR expression.
-
-
Inhibitor Treatment:
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 4 hours.
-
-
Fluorescent LDL Incubation:
-
Add fluorescently labeled LDL (e.g., DiI-LDL) to each well at a final concentration of 10 µg/mL. Incubate for 4 hours at 37°C.
-
-
Quantification:
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove unbound DiI-LDL.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission at 530/580 nm for DiI).
-
Normalize the fluorescence signal to the protein content of each well, determined by a standard protein assay (e.g., BCA assay).
-
3.3. Western Blot for LDLR and PCSK9
-
Cell Lysis:
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against LDLR (e.g., 1:1000 dilution) and PCSK9 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Visualizing the PCSK9 Signaling Pathway and Inhibitor Mechanisms
The following diagrams illustrate the PCSK9 signaling pathway and the mechanisms of action of the different classes of PCSK9 inhibitors.
Conclusion
This compound represents a promising small molecule approach to PCSK9 inhibition. While preclinical data demonstrates its potential to restore LDL uptake, further studies are required to fully characterize its efficacy and safety profile in comparison to established biologic and siRNA therapies. The use of CRISPR-Cas9 for on-target validation is a critical step in the preclinical development of small molecule inhibitors like this compound, providing a high degree of confidence that the observed biological effects are mediated through the intended target. This guide provides the necessary framework and experimental details for researchers to rigorously evaluate the on-target effects of novel PCSK9 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Can Mediate Degradation of the Low Density Lipoprotein Receptor-Related Protein 1 (LRP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PCSK9 Inhibitors: A Novel Therapeutic Target Enters Clinical Practice [ahdbonline.com]
- 5. 4.7. LDL Uptake Assay [bio-protocol.org]
- 6. aim-lo.com [aim-lo.com]
- 7. PCSK9 Inhibition With Monoclonal Antibodies: Modern Management of Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Interfering RNA Therapeutic Inclisiran: A New Approach to Targeting PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. An Anti-PCSK9 Antibody Reduces LDL-Cholesterol On Top Of A Statin And Suppresses Hepatocyte SREBP-Regulated Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PCSK9 Monoclonal Antibodies: New Developments and Their Relevance in a Nucleic Acid–Based Therapy Era - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Cholesterol Control: Pcsk9-IN-13 vs. Monoclonal Antibodies
A new era in the management of hypercholesterolemia is being shaped by innovative therapies targeting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This guide provides a detailed comparative analysis of a novel small molecule inhibitor, Pcsk9-IN-13, and the established class of PCSK9-targeting monoclonal antibodies. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and drug development professionals to navigate the evolving landscape of lipid-lowering treatments.
The discovery of PCSK9 and its crucial role in regulating low-density lipoprotein cholesterol (LDL-C) levels has led to the development of powerful therapeutic agents. While monoclonal antibodies have become a cornerstone in treating high-risk patients, the emergence of small molecule inhibitors like this compound presents a promising new frontier. This guide will delve into their respective mechanisms of action, efficacy, and safety profiles, supported by experimental protocols and data visualizations.
At a Glance: Key Differences
| Feature | This compound | PCSK9 Monoclonal Antibodies (e.g., Evolocumab, Alirocumab) |
| Modality | Small molecule inhibitor | Fully human monoclonal antibodies |
| Mechanism of Action | Binds to PCSK9, antagonizing its interaction with the LDL receptor.[1] | Bind to free plasma PCSK9, preventing its interaction with the LDL receptor.[2][3][[“]] |
| Administration | Subcutaneous injection in preclinical studies.[1] Potential for oral formulation. | Subcutaneous injection.[5] |
| Dosing Frequency | Daily in preclinical studies.[1] | Every 2 to 4 weeks.[5] |
| LDL-C Reduction | ~10% reduction in total cholesterol in mice at 16.4 mg/kg/day.[1] | 50-70% reduction in LDL-C in humans.[3][[“]] |
| Clinical Development | Preclinical.[1] | Approved for clinical use with extensive Phase III trial data.[5][6] |
Delving into the Mechanisms of Action
Both this compound and monoclonal antibodies share the same ultimate goal: to increase the number of LDL receptors on the surface of hepatocytes, thereby enhancing the clearance of LDL-C from the bloodstream. However, their approach to neutralizing PCSK9 differs significantly at the molecular level.
PCSK9 Monoclonal Antibodies: These are large protein therapeutics designed to bind with high specificity and affinity to circulating PCSK9. This binding sterically hinders PCSK9 from interacting with the epidermal growth factor-like repeat A (EGF-A) domain of the LDL receptor.[7] By sequestering PCSK9, monoclonal antibodies prevent the PCSK9-mediated degradation of the LDL receptor, allowing it to be recycled back to the cell surface to clear more LDL-C.[2][[“]]
This compound: As a small molecule, this compound is hypothesized to interact with PCSK9 in a different manner. While it also binds to PCSK9 to block the LDL receptor interaction, its smaller size may allow it to access different binding pockets or induce conformational changes that inactivate the protein. The reported IC50 of 537 nM indicates its potency in disrupting this protein-protein interaction in vitro.[1]
Caption: Comparative signaling pathways of PCSK9 inhibition.
Efficacy Showdown: A Look at the Data
A critical point of comparison is the efficacy in reducing LDL-C levels. Here, the available data clearly favors the established monoclonal antibodies, which have undergone extensive clinical evaluation.
PCSK9 Monoclonal Antibodies: Phase III clinical trials have consistently demonstrated a robust and sustained reduction in LDL-C levels, typically ranging from 50% to 70%, when added to maximally tolerated statin therapy.[3][[“]] For instance, the FOURIER trial with evolocumab showed a 59% reduction in LDL-C, which translated into a 15% reduction in the risk of major cardiovascular events. Similarly, the ODYSSEY OUTCOMES trial with alirocumab reported a significant decrease in cardiovascular events.
This compound: The data for this compound is currently limited to preclinical studies. In male C57BL/6 mice, a 14-day treatment with 16.4 mg/kg/day of this compound resulted in a significant, albeit modest, reduction of total cholesterol by approximately 10%.[1] In vitro, this compound demonstrated a dose-dependent restoration of LDL uptake in HepG2 hepatocytes.[1] While promising, these results are preliminary and require further investigation in more advanced models and eventually in human trials to ascertain its clinical efficacy.
Table 1: Comparative Efficacy Data
| Parameter | This compound | PCSK9 Monoclonal Antibodies |
| LDL-C Reduction | ~10% (total cholesterol in mice)[1] | 50-70% (in humans)[3][[“]] |
| Supporting Data | In vitro and in vivo (mice) preclinical studies.[1] | Extensive Phase I, II, and III clinical trials.[5][6] |
| Cardiovascular Outcome Data | Not available. | Demonstrated reduction in major adverse cardiovascular events. |
Experimental Protocols
To ensure transparency and reproducibility, this section outlines the methodologies for the key experiments cited.
In Vitro LDL Uptake Assay (for this compound)
Objective: To assess the ability of this compound to restore LDL uptake in hepatocytes in the presence of PCSK9.
Methodology:
-
Cell Culture: HepG2 cells are cultured in a suitable medium until they reach optimal confluency.
-
Treatment: Cells are pre-incubated with recombinant human PCSK9 protein to induce LDL receptor degradation.
-
Inhibitor Addition: this compound is added to the culture medium at varying concentrations (e.g., 0.1 µM and 1 µM).[1]
-
Labeled LDL Addition: Fluorescently labeled LDL (e.g., DiI-LDL) is added to the medium.
-
Incubation: Cells are incubated for a defined period to allow for LDL uptake.
-
Analysis: The amount of internalized fluorescent LDL is quantified using techniques such as flow cytometry or fluorescence microscopy. An increase in fluorescence intensity in the presence of this compound indicates restored LDL uptake.
In Vivo Cholesterol Reduction Study in Mice (for this compound)
Objective: To evaluate the in vivo efficacy of this compound in reducing plasma cholesterol levels.
Methodology:
-
Animal Model: Male C57BL/6 mice are used for the study.
-
Acclimatization: Animals are allowed to acclimatize to the housing conditions for a specified period.
-
Treatment Administration: this compound is administered subcutaneously daily for 14 days at specified doses (e.g., 3.28 mg/kg and 16.4 mg/kg).[1] A control group receives a vehicle solution.
-
Sample Collection: Blood samples are collected at baseline and at the end of the treatment period.
-
Lipid Analysis: Plasma is isolated, and total cholesterol levels are measured using a commercially available enzymatic assay kit.
-
Statistical Analysis: The percentage change in total cholesterol from baseline is calculated for each group, and statistical significance is determined using appropriate tests.
Caption: Workflow for assessing in vivo efficacy of this compound.
Safety and Tolerability
PCSK9 Monoclonal Antibodies: The safety profile of approved PCSK9 monoclonal antibodies is well-established through large, long-term clinical trials. The most common adverse events are injection-site reactions. Concerns about potential neurocognitive effects have been investigated, but large outcome trials have not shown a significant increase in these events compared to placebo. Overall, they are considered safe and well-tolerated.[1]
This compound: As a preclinical compound, the safety data for this compound is very limited. The available information from the in vivo mouse study did not report any adverse effects, and the compound was described as having "excellent bioavailability."[1] However, comprehensive toxicology and safety pharmacology studies are necessary to establish a safety profile.
Future Perspectives and Conclusion
PCSK9 monoclonal antibodies have revolutionized the treatment of hypercholesterolemia, offering significant LDL-C reduction and proven cardiovascular benefits. They represent a powerful tool for managing high-risk patients who are unable to reach their LDL-C goals with statins alone.
This compound, as a representative of the emerging class of small molecule PCSK9 inhibitors, holds considerable promise. The potential for oral administration could significantly improve patient convenience and adherence, and a different modality may offer advantages in terms of manufacturing costs and immunogenicity. However, it is crucial to emphasize that this compound is in the very early stages of development. Extensive preclinical and clinical studies are required to validate its efficacy, safety, and potential advantages over the established monoclonal antibodies.
For researchers and drug developers, the comparative analysis highlights the trade-offs between a proven, highly effective biologic and a promising, but largely un-validated, small molecule. The journey of this compound and other similar small molecules will be closely watched as they navigate the rigorous path of drug development, with the ultimate goal of providing more diverse and accessible options for patients with hypercholesterolemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oral PCSK9 inhibitor found to be safe, effective to lower cholesterol, in first human trial American Heart Association Scientific Sessions 2021, LBS.06 | American Heart Association [newsroom.heart.org]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of PCSK9 monoclonal antibodies: an evidence-based review and update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCSK9 Inhibition With Monoclonal Antibodies: Modern Management of Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Validate Pcsk9-IN-13's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pcsk9-IN-13, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), with alternative PCSK9-targeting therapeutics. The focus is on orthogonal assays used to validate the mechanism of action, supported by experimental data and detailed protocols.
Introduction to this compound and its Mechanism of Action
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently, higher levels of circulating low-density lipoprotein cholesterol (LDL-C). Inhibiting the interaction between PCSK9 and LDLR is a clinically validated strategy for lowering LDL-C.
This compound is a small molecule inhibitor designed to disrupt the PCSK9-LDLR protein-protein interaction. Its mechanism of action is to bind to PCSK9, thereby preventing its association with the LDLR. This leads to an increased number of LDLRs on the cell surface, enhancing the clearance of LDL-C from the bloodstream. A closely related and more recent analog, NYX-PCSK9i, has been shown to inhibit the PCSK9-LDLR interaction with an IC50 of 323 nM[1]. Preclinical studies in hyperlipidemic mice demonstrated that NYX-PCSK9i significantly reduces plasma total cholesterol in a dose-dependent manner[1].
This guide will explore three key orthogonal assays to validate this mechanism of action and compare the performance of this compound/NYX-PCSK9i with other PCSK9 inhibitors, namely the monoclonal antibodies Alirocumab and Evolocumab, and the small interfering RNA (siRNA) Inclisiran.
PCSK9 Signaling Pathway
The following diagram illustrates the central role of PCSK9 in LDL-C regulation and the points of intervention for different classes of inhibitors.
Caption: PCSK9 pathway and inhibitor intervention points.
Orthogonal Assays for Mechanism of Action Validation
To robustly validate the mechanism of action of a PCSK9 inhibitor like this compound, a series of orthogonal assays are employed. These assays independently verify the key steps in the proposed mechanism: direct target engagement, restoration of LDL uptake, and increased LDLR protein levels.
PCSK9-LDLR Binding Assay (TR-FRET)
This biochemical assay directly measures the ability of an inhibitor to disrupt the interaction between PCSK9 and the LDLR. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format for this assay in a high-throughput setting.
Caption: TR-FRET assay workflow for PCSK9-LDLR binding.
Cellular LDL Uptake Assay
This cell-based functional assay assesses the ability of an inhibitor to restore the uptake of LDL in hepatocytes treated with exogenous PCSK9. A common method involves using fluorescently labeled LDL (e.g., DiI-LDL) and quantifying its internalization.
Caption: LDL uptake assay workflow.
LDLR Protein Level Quantification (Western Blot)
This assay directly measures the levels of LDLR protein in cells treated with a PCSK9 inhibitor. An increase in LDLR protein levels confirms that the inhibitor is preventing PCSK9-mediated degradation.
Caption: Western blot workflow for LDLR protein levels.
Comparative Performance Data
The following tables summarize the available quantitative and qualitative data for this compound/NYX-PCSK9i and its alternatives in the described orthogonal assays.
Table 1: PCSK9-LDLR Binding Inhibition
| Inhibitor | Type | IC50 | Reference |
| NYX-PCSK9i | Small Molecule | 323 nM | [1] |
| Alirocumab | Monoclonal Antibody | Potent binding and inhibition | [2] |
| Evolocumab | Monoclonal Antibody | Potent binding and inhibition | [3] |
| Inclisiran | siRNA | Not Applicable (inhibits synthesis) | [4] |
Table 2: Cellular LDL Uptake Restoration
| Inhibitor | Effect on LDL Uptake in HepG2 cells | Reference |
| NYX-PCSK9i | Functionally protects LDLR from PCSK9-directed degradation ex vivo. | [5] |
| Alirocumab | Restores LDL uptake in the presence of PCSK9. | [2] |
| Evolocumab | Reverses the effect of PCSK9 on LDL uptake. | |
| Inclisiran | Increases LDL uptake by preventing PCSK9 synthesis. | [4] |
Table 3: Upregulation of LDLR Protein Levels
| Inhibitor | Effect on LDLR Protein Levels in Hepatocytes | Reference |
| NYX-PCSK9i | Increases hepatic LDLR protein expression in vivo. | |
| Alirocumab | Increases LDLR protein levels. | [6] |
| Evolocumab | Increases LDLR protein levels. | [3] |
| Inclisiran | Increases LDLR protein levels by inhibiting PCSK9 synthesis. | [7][8] |
Detailed Experimental Protocols
PCSK9-LDLR TR-FRET Binding Assay
-
Plate Preparation : In a 384-well low-volume white plate, add Eu-labeled LDLR ectodomain and a dye-labeled acceptor to the assay buffer.
-
Inhibitor Addition : Add serial dilutions of the test compound (e.g., this compound) or control to the wells.
-
PCSK9 Addition : Add biotinylated PCSK9 to all wells except the negative control.
-
Incubation : Incubate the plate at room temperature for 2 hours, protected from light.
-
Signal Reading : Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm (Europium donor) and 665 nm (acceptor).
-
Data Analysis : Calculate the 665/620 nm ratio. A decrease in the ratio indicates inhibition of the PCSK9-LDLR interaction. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular LDL Uptake Assay
-
Cell Seeding : Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treatment : Treat the cells with a mixture of recombinant human PCSK9 and varying concentrations of the test inhibitor for 4-6 hours at 37°C. Include controls with no PCSK9 and PCSK9 alone.
-
LDL Addition : Add fluorescently labeled LDL (e.g., DiI-LDL) to each well and incubate for an additional 4 hours at 37°C.
-
Washing and Staining : Wash the cells with phosphate-buffered saline (PBS) to remove unbound LDL. Fix the cells with 4% paraformaldehyde and stain the nuclei with a fluorescent dye like Hoechst 33342.
-
Imaging and Quantification : Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the integrated fluorescence intensity of DiI-LDL per cell, normalized to the number of nuclei. An increase in fluorescence indicates restoration of LDL uptake.
Western Blot for LDLR Protein Levels
-
Cell Treatment and Lysis : Treat HepG2 cells with PCSK9 and the inhibitor as described for the LDL uptake assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LDLR overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein, such as β-actin.
-
-
Detection and Analysis : Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imager. Quantify the band intensities using image analysis software and normalize the LDLR signal to the β-actin signal. An increase in the normalized LDLR signal indicates inhibition of PCSK9-mediated degradation.
Conclusion
The validation of this compound's mechanism of action relies on a series of orthogonal assays that confirm its ability to disrupt the PCSK9-LDLR interaction, leading to increased LDL uptake and higher LDLR protein levels in hepatocytes. While direct, head-to-head comparative data for this compound against all alternatives in all assays is not extensively available in the public domain, the data for its closely related analog, NYX-PCSK9i, demonstrates potent inhibition of the PCSK9-LDLR interaction. This, combined with the established effects of alternative inhibitors like Alirocumab, Evolocumab, and Inclisiran, provides a strong rationale for the therapeutic potential of small molecule PCSK9 inhibitors. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the nuances of these different therapeutic modalities.
References
- 1. NYX-PCSK9i | PCSK9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. PCSK9 Modulates the Secretion But Not the Cellular Uptake of Lipoprotein(a) Ex Vivo: An Effect Blunted by Alirocumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 inhibition-mediated reduction in Lp(a) with evolocumab: an analysis of 10 clinical trials and the LDL receptor’s role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inclisiran—A Revolutionary Addition to a Cholesterol-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of an in vitro safety assessment model for lipid-lowering drugs using same-origin human pluripotent stem cell-derived cardiomyocytes and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of Secreted PCSK9 Increases Low Density Lipoprotein Receptor Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IJMS | Free Full-Text | Inclisiran—A Revolutionary Addition to a Cholesterol-Lowering Therapy [mdpi.com]
Safety Operating Guide
Proper Disposal of Pcsk9-IN-13: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe and compliant disposal of Pcsk9-IN-13, a potent inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Adherence to these procedures is vital to mitigate risks and ensure a safe laboratory environment.
Key Compound Information
A summary of key quantitative data for this compound is provided below. This information is crucial for understanding the compound's properties and handling requirements.
| Property | Value | Source |
| IC50 | 537 nM | MedchemExpress[1] |
| Solubility in DMSO | 100 mg/mL (201.77 mM) | MedchemExpress[1] |
| CAS Number | 2244129-23-3 | MedchemExpress[1] |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final disposal. This process is designed to ensure safety and compliance at every step.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
